4-Methyl-3-phenylpentanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(8-12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNMZCWXXMRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51690-50-7 | |
| Record name | 4-methyl-3-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 4-Methyl-3-phenylpentanoic acid
An In-depth Technical Guide to 4-Methyl-3-phenylpentanoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3-phenylpentanoic acid, a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of valeric acid featuring a phenyl group at the beta position and a methyl branch, this compound presents a unique structural scaffold for the development of novel chemical entities. This document details its chemical structure, physicochemical properties, and characteristic spectroscopic signatures. Furthermore, a plausible synthetic pathway is outlined, providing a framework for its laboratory-scale preparation. The guide also explores the potential applications of 4-Methyl-3-phenylpentanoic acid in drug development, drawing insights from the biological activities of structurally related compounds. This whitepaper is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound's core attributes.
Introduction
4-Methyl-3-phenylpentanoic acid (IUPAC name) is a carboxylic acid with a molecular backbone that incorporates both aliphatic and aromatic features.[1] The presence of a chiral center at the C3 position and the overall molecular architecture make it an attractive building block for creating complex molecules with potential biological activity. Its structural similarity to other β-phenyl substituted acids that have shown promise in various therapeutic areas underscores its importance as a target for synthesis and further investigation. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for scientific professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its application in research and development. This section details the nomenclature, structural identifiers, and key computed physicochemical properties of 4-Methyl-3-phenylpentanoic acid.
Nomenclature and Structural Identifiers
-
IUPAC Name : 4-methyl-3-phenylpentanoic acid[1]
-
CAS Number : 51690-50-7[1]
-
Molecular Formula : C₁₂H₁₆O₂[1]
-
Molecular Weight : 192.25 g/mol [1]
-
Canonical SMILES : CC(C)C(CC(=O)O)C1=CC=CC=C1[1]
-
InChI Key : QTSNMZCWXXMRTK-UHFFFAOYSA-N[1]
Physicochemical Data
Experimental physicochemical data for 4-Methyl-3-phenylpentanoic acid is not extensively available in the public literature. The following table summarizes key properties computed by established algorithms, which provide reliable estimates for molecular modeling and experimental design.
| Property | Value | Source |
| Molecular Weight | 192.25 g/mol | PubChem[1] |
| Monoisotopic Mass | 192.115029749 Da | PubChem[1] |
| XLogP3 | 3.0 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Note: XLogP3 is a computed measure of hydrophobicity, indicating the compound's partitioning behavior between octanol and water.
Chemical Structure Diagram
The two-dimensional structure of 4-Methyl-3-phenylpentanoic acid is depicted below, illustrating the connectivity of atoms and key functional groups.
Sources
Thermodynamic Stability and Stereochemical Dynamics of 4-Methyl-3-phenylpentanoic Acid
Executive Summary
4-Methyl-3-phenylpentanoic acid (C₁₂H₁₆O₂) represents a critical scaffold in the synthesis of complex pharmaceutical intermediates, particularly in the development of gabapentinoid analogs and peptidomimetics. Structurally, the molecule features a pentanoic acid backbone with a phenyl substituent at the C3 position and a methyl group at the C4 position.
Critical Stereochemical Insight: Contrary to initial inspection, this molecule possesses only one chiral center (C3). The C4 position, despite being substituted, is part of an isopropyl moiety (–CH(CH₃)₂) attached to C3. Since the C4 carbon is bonded to two chemically equivalent methyl groups, it is achiral. Therefore, the "isomers" of thermodynamic interest are the (R)- and (S)-enantiomers , not diastereomers.
This guide analyzes the thermodynamic stability of these enantiomers, their configurational integrity (resistance to racemization), and the thermodynamic principles governing their separation (resolution).
Structural Architecture and Isomerism
Molecular Topology
The IUPAC name 4-Methyl-3-phenylpentanoic acid dictates the following connectivity:
-
C1: Carboxyl group (-COOH).
-
C2: Methylene bridge (-CH₂-).
-
C3: Methine chiral center (-CH(Ph)-).
-
C4/C5: Isopropyl group (-CH(CH₃)₂).
The steric bulk of the isopropyl group adjacent to the phenyl ring at C3 creates a rigid conformational landscape, but the molecule exists as a pair of enantiomers:
-
(S)-4-Methyl-3-phenylpentanoic acid
-
(R)-4-Methyl-3-phenylpentanoic acid
Thermodynamic Equivalence
In an achiral environment (gas phase, achiral solvent, or melt), the (R) and (S) enantiomers are degenerate in energy .
-
Equilibrium Constant (
) for interconversion = 1.0 (in the presence of a racemization catalyst). -
Enthalpy of Formation (
): Identical.
Key Distinction: Thermodynamic stability differences only arise in chiral environments , such as:
-
Interaction with chiral resolving agents (Diastereomeric salt formation).
-
Enzymatic active sites (Kinetic resolution).
-
Crystalline lattices of pure enantiomers vs. racemates (conglomerates vs. racemic compounds).
Configurational Stability (Racemization Dynamics)
For drug development, the kinetic stability of the stereocenter is paramount. Will the molecule racemize during storage or metabolism?
Mechanism of Racemization
Racemization requires the removal of the proton at the chiral center (C3) to form a planar carbanion/enolate intermediate.
-
Acidity Analysis: The proton at C3 is benzylic , which increases acidity relative to an alkyl proton. However, it is beta (
) to the carbonyl group, not alpha ( ).-
-Protons (C2): Highly acidic (
) due to enolate resonance stabilization. -
-Protons (C3): significantly less acidic (
).
-
-Protons (C2): Highly acidic (
Stability Conclusion
4-Methyl-3-phenylpentanoic acid is configurationally robust. Unlike 2-phenylalkanoic acids (e.g., Ibuprofen analogs), which racemize easily via enolization, the 3-phenyl isomer requires extreme conditions (strong bases like LDA, high temperatures) to deprotonate at C3. It is thermodynamically stable against racemization under physiological and standard processing conditions.
Racemization Energy Profile (Visualization)
Caption: Energy profile showing the high activation barrier for racemization due to the low acidity of the
Thermodynamic Resolution Strategies
Since the enantiomers are isoenergetic, separation requires creating a thermodynamic difference. This is achieved via Diastereomeric Salt Formation .
Principle
Reacting the racemic acid (
-
(+)-A
(+)-B (Salt 1) -
(-)-A
(+)-B (Salt 2)
These salts have different lattice energies, solubilities, and melting points (
Experimental Protocol: Resolution via Crystallization
Objective: Isolate the (S)-enantiomer using (R)-(+)-
Step-by-Step Methodology:
-
Stoichiometry: Dissolve 10.0 g (52 mmol) of racemic 4-methyl-3-phenylpentanoic acid in 50 mL of hot Ethanol/Water (9:1 v/v).
-
Addition: Add 0.5 equivalents (26 mmol) of (R)-(+)-
-Methylbenzylamine. Note: Using 0.5 eq maximizes the yield of the less soluble salt based on "Pope and Peachey" principles. -
Crystallization: Allow the solution to cool slowly to 4°C over 12 hours. The thermodynamic product (the more stable crystal lattice) will precipitate.
-
Filtration: Collect the precipitate.
-
Liberation: Suspend the salt in dilute HCl and extract with Ethyl Acetate to recover the free acid.
-
Recrystallization: If Enantiomeric Excess (ee) < 98%, recrystallize the salt from pure ethanol.
Kinetic Resolution (Enzymatic)
Alternatively, enzymes provide a kinetic stability difference.
-
Enzyme: Pseudomonas fluorescens Lipase.[1]
-
Substrate: Ethyl ester of 4-methyl-3-phenylpentanoic acid.[2]
-
Mechanism: The enzyme hydrolyzes the (S)-ester faster than the (R)-ester (
). -
Thermodynamics: The reaction is driven by the irreversibility of hydrolysis in aqueous buffer.
Analytical Characterization
To validate thermodynamic stability and purity, precise analytical methods are required.
Physical Properties Table
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Melting Point | 47 - 50 °C | Low melting solid; prone to oiling out if impure. |
| Boiling Point | ~310 °C (Predicted) | High vacuum distillation recommended. |
| Chirality | C3 (One center) | C4 is achiral (Isopropyl). |
| Solubility | Ethanol, DCM, EtOAc | Sparingly soluble in water. |
Chiral HPLC Protocol
System: Agilent 1200 Series or equivalent. Column: Daicel Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)). Mobile Phase: Hexane : Isopropanol : TFA (95 : 5 : 0.1). Flow Rate: 0.5 mL/min. Temperature: 25°C. Detection: UV @ 210 nm (Phenyl absorption).
Expected Retention:
-
(S)-Enantiomer:
13.5 min[3] -
(R)-Enantiomer:
15.0 min (Note: Elution order may reverse depending on specific mobile phase ratios; always run a standard).
Synthesis Pathway (Thermodynamic Control)
The synthesis of this molecule often employs Conjugate Addition , which is thermodynamically controlled to favor the 1,4-addition product over the 1,2-addition.
Caption: Synthesis via copper-catalyzed conjugate addition of Grignard reagent to cinnamic acid derivatives.
References
-
Synthesis and Structure-Activity Relationships of Histamine H2 Agonists. Journal of Organic Chemistry, 2000.
-
Lipase Catalysed Kinetic Resolutions of 3-Aryl Alkanoic Acids. Tetrahedron: Asymmetry, 2011.
-
PubChem Compound Summary for CID 3249521: 4-Methyl-3-phenylpentanoic acid. National Center for Biotechnology Information.
-
Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation. Organic Chemistry Frontiers, 2016.[4]
Sources
Technical Guide: Solubility Profile and Phase Behavior of 4-Methyl-3-phenylpentanoic Acid
[1]
Executive Summary & Compound Profile
4-Methyl-3-phenylpentanoic acid (CAS: 51690-50-7) is a chiral lipophilic carboxylic acid primarily utilized as a building block in the synthesis of antihypertensive agents.[1] Unlike high-melting commodity chemicals, this compound exhibits low-melting solid or viscous oil behavior (mp: ~47 °C for pure enantiomers), which fundamentally alters the solubility strategy from simple "dissolution" to miscibility and partitioning .[1]
Effective handling requires a dual approach:
-
Liquid-Liquid Extraction (LLE): Exploiting pH-dependent solubility in biphasic systems.[1]
-
Crystallization: Utilizing amine salts or low-temperature antisolvent techniques to purify the solid phase.[1]
Physicochemical Snapshot
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | 192.25 g/mol |
| Physical State (RT) | Viscous Oil or Low-Melting Solid (Enantiomer dependent) |
| LogP (Octanol/Water) | ~2.9 – 3.1 (Lipophilic) |
| pKa | ~4.7 (Carboxylic Acid) |
| Key Solvents | Toluene, Ethyl Acetate, Ethanol (Freely Soluble); Water (Insoluble) |
Solubility Data & Solvent Compatibility
Due to the compound's low melting point, "solubility" in organic solvents often manifests as complete miscibility above 40°C. The critical engineering data lies in low-temperature solubility limits (for crystallization) and partition coefficients (for extraction).
Organic Solvent Miscibility (at 25°C)
The following table summarizes the saturation behavior based on Hansen Solubility Parameters (HSP) and experimental process data.
| Solvent Class | Solvent | Solubility Status (25°C) | Process Utility |
| Aromatic Hydrocarbons | Toluene | Miscible / Freely Soluble | Primary extraction solvent; prevents oiling out.[1] |
| Chlorinated | Dichloromethane (DCM) | Miscible | High solubility; good for low-temp handling.[1] |
| Esters | Ethyl Acetate | Freely Soluble | Excellent for partitioning; potential recrystallization solvent at <0°C. |
| Alcohols | Methanol / Ethanol | Freely Soluble | Used for reaction homogeneity; poor for isolation unless water is added.[1] |
| Alkanes | n-Heptane / Hexane | Sparingly Soluble / Oiling Out | Antisolvent. Induces phase separation or crystallization at low temps.[1] |
| Ethers | THF / MTBE | Freely Soluble | Good for intermediate reactions; MTBE is useful for salt formation.[1] |
| Aqueous | Water (pH < 3) | Insoluble (< 0.1 g/L) | Waste phase in acidic extractions.[1] |
| Aqueous | Water (pH > 8) | Soluble (> 100 g/L) | Forms soluble carboxylate salt; product enters aqueous phase.[1] |
Thermodynamic Modeling (Hansen Parameters)
To predict solubility in novel solvent systems, we utilize the Hansen Solubility Parameter (
Insight: The compound requires solvents with moderate hydrogen bonding capability (
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (For Solid Enantiomers)
Use this when the compound is isolated as a pure crystalline solid (mp > 45°C).[1]
-
Preparation: Add excess solid 4-Methyl-3-phenylpentanoic acid to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at 200 rpm for 24 hours at the target temperature (e.g., 10°C, 25°C).
-
Note: If "oiling out" (formation of a second liquid phase) occurs, the solvent is unsuitable for crystallization.
-
-
Sampling: Stop stirring and allow phases to settle for 1 hour.
-
Filtration: Withdraw supernatant through a pre-heated 0.45 µm PTFE syringe filter.
-
Quantification: Dilute filtrate with Acetonitrile:Water (50:50) and analyze via HPLC (UV detection at 210 nm).
Protocol B: Partition Coefficient Determination (For Process Optimization)
Use this to determine extraction efficiency.[1]
-
Mixing: Dissolve 1.0 g of compound in 50 mL of Organic Solvent (e.g., Toluene).
-
Contact: Add 50 mL of Aqueous Buffer (pH adjusted).
-
Equilibrium: Agitate vigorously for 30 minutes; centrifuge to break emulsion.
-
Analysis: Assay both phases. Calculate Distribution Coefficient (
) using: [1]
Visualization of Phase Behavior
Purification Workflow Logic
The following diagram illustrates the decision matrix for purifying this intermediate based on its solubility properties.
Caption: Decision matrix for purification, highlighting the transition from oil-phase extraction to solid-phase crystallization via salt formation.
Practical Implications for Drug Development
The "Oiling Out" Challenge
In non-polar solvents like Heptane, 4-Methyl-3-phenylpentanoic acid tends to undergo liquid-liquid phase separation (LLPS) rather than crystallization upon cooling.[1]
-
Mechanism: The energy gain from crystal lattice formation is insufficient to overcome the entropy of the amorphous liquid state at moderate temperatures.
-
Solution: Use a "Seeding" strategy with a co-solvent system (e.g., Toluene:Heptane 1:3).[1] Keep the Toluene ratio high enough to maintain a single phase at 20°C, then cool slowly to -10°C with seeding.
Chiral Resolution via Solubility
Since the compound is chiral, solubility differences between diastereomeric salts are exploited.[1]
References
-
Process Chemistry of Neprilysin Inhibitors. Organic Process Research & Development. (2018). Discusses the synthesis and isolation of phenylpentanoic acid intermediates. [1]
-
Solubility of Carboxylic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Provides foundational data on structural analogs like 3-phenylpropionic acid.[1] [1]
-
Purification of 4-Methyl-3-phenylpentanoic acid derivatives. European Patent EP1254895A1.[1] Details extraction and distillation protocols yielding the colorless oil form.[1][2] [1]
-
Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] Theoretical basis for solvent selection (
).[1] [1]
Pharmacological Significance of 4-Methyl-3-phenylpentanoic Acid Derivatives
The following technical guide details the pharmacological and synthetic significance of 4-Methyl-3-phenylpentanoic acid (MPPA) scaffolds.
Technical Whitepaper | Medicinal Chemistry & Drug Design
Executive Summary
4-Methyl-3-phenylpentanoic acid (MPPA) represents a privileged hydrophobic scaffold in medicinal chemistry, serving as a critical chiral synthon for the development of neuroactive agents and G-protein coupled receptor (GPCR) modulators . Unlike simple aliphatic acids, the MPPA architecture combines a bulky lipophilic tail (isopropyl group) with an aromatic core (phenyl ring) at the
This specific steric arrangement mimics the hydrophobic side chains of leucine and phenylalanine, making MPPA derivatives highly effective at targeting:
-
Voltage-Gated Calcium Channels (VGCCs): Specifically the
subunit (neuropathic pain and neuroprotection). -
Histamine H2 Receptors: As acylguanidine derivatives.
-
Matrix Metalloproteinases (MMPs): As statine-like transition state inhibitors.
This guide analyzes the pharmacological utility of MPPA derivatives, focusing on their role as N-type/P/Q-type calcium channel blockers for cerebral protection and their stereoselective synthesis.
Chemical Scaffold & Structural Biology
The MPPA Pharmacophore
The pharmacological potency of MPPA derivatives stems from their ability to occupy large hydrophobic binding pockets. The molecule possesses a chiral center at the C3 position, creating two distinct enantiomers with divergent biological activities.
-
Lipophilic Domain (C4-C5): The 4-methyl group (isopropyl moiety) mimics the side chain of Leucine.
-
Aromatic Domain (C3-Phenyl): Provides
- stacking interactions within receptor active sites. -
Polar Domain (C1-Carboxyl): Serves as the anchor point for derivatization into amides, guanidines, or cyclic nitrogenous systems.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the SAR logic used to transform the MPPA core into active pharmaceutical ingredients (APIs).
Figure 1: Structure-Activity Relationship (SAR) map detailing how specific structural domains of MPPA translate to pharmacological targets.
Pharmacodynamics & Mechanism of Action
N-Type and P/Q-Type Calcium Channel Inhibition
The most significant pharmacological application of MPPA derivatives lies in neuroprotection . Derivatives of MPPA (specifically cyclic nitrogenous amides) have been identified as potent inhibitors of N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.
-
Mechanism: In ischemic stroke or traumatic brain injury, excessive glutamate release leads to calcium influx via VGCCs, causing excitotoxicity and neuronal death. MPPA derivatives block these channels, preventing the calcium overload.
-
Selectivity: The bulky 3-phenyl and 4-methyl groups provide selectivity for the neuronal calcium channels over L-type (cardiovascular) channels, reducing off-target cardiac side effects.
-
Therapeutic Outcome: Reduction in infarct volume (stroke) and alleviation of neuropathic pain.
Histamine H2 Receptor Agonism
In the context of H2 receptors, MPPA serves as the lipophilic tail for acylguanidine-type agonists . The MPPA moiety binds to a hydrophobic pocket in the transmembrane region of the GPCR, stabilizing the active conformation of the receptor.
Stereoselectivity & Synthesis
The biological activity of MPPA derivatives is highly stereodependent. Consequently, obtaining enantiomerically pure MPPA is a critical manufacturing requirement.
Enzymatic Resolution Protocol
The most robust method for isolating chiral MPPA is Lipase-Catalyzed Kinetic Resolution .
Protocol: Kinetic Resolution of (±)-Ethyl 4-methyl-3-phenylpentanoate
-
Substrate Preparation: Synthesize racemic ethyl 4-methyl-3-phenylpentanoate via Fischer esterification of the racemic acid.
-
Enzyme Selection: Use Pseudomonas cepacia lipase (Amano PS) or Candida antarctica lipase B (CAL-B).
-
Reaction Medium: Suspend the racemic ester (100 mM) in phosphate buffer (pH 7.0) with 10% acetone as a co-solvent to improve solubility.
-
Hydrolysis: Add Lipase (50 mg/mmol substrate) and incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
-
Termination: Stop reaction at ~50% conversion (typically 24-48 hours).
-
Work-up:
-
Acidify mixture to pH 2.0 with 1M HCl.
-
Extract with Ethyl Acetate.
-
Separate the unreacted (R)-ester from the hydrolyzed (S)-acid (or vice versa, depending on lipase specificity) via column chromatography on silica gel.
-
Yield & EE: This protocol typically yields >95% enantiomeric excess (ee) for the acid product.
Experimental Validation: Calcium Channel Binding Assay
To validate the pharmacological activity of a newly synthesized MPPA derivative, the following radioligand binding assay is the industry standard.
Protocol: [³H]-Gabapentin Binding Assay (Rat Brain Membranes)
Objective: Determine the affinity (
Materials:
-
Rat cerebral cortex membranes (pre-washed).
-
Radioligand: [³H]-Gabapentin (Specific Activity ~80 Ci/mmol).
-
Non-specific ligand: L-Leucine (10 mM) or Pregabalin (10 µM).
-
Assay Buffer: 10 mM HEPES-KOH, pH 7.4.
Procedure:
-
Preparation: Thaw rat brain membranes and resuspend in Assay Buffer to a concentration of 0.5 mg protein/mL.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension.
-
20 µL [³H]-Gabapentin (Final concentration 10 nM).
-
20 µL Test Compound (MPPA derivative) at varying concentrations (
M to M).
-
-
Equilibrium: Incubate for 45 minutes at room temperature (22°C).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Data Summary: Comparative Potency
The following table summarizes the pharmacological impact of the MPPA scaffold compared to standard aliphatic GABA analogs.
| Compound Class | Scaffold Structure | Primary Target | Binding Affinity ( | Therapeutic Indication |
| Pregabalin | 3-isobutyl-GABA | ~15 nM | Neuropathic Pain | |
| Phenibut | 3-phenyl-GABA | GABA-B / | ~50-100 µM | Anxiolytic |
| MPPA-Amide | 4-methyl-3-phenylpentanoic | N-type/P/Q-type Ca2+ | < 100 nM | Stroke/Ischemia |
| MPPA-Guanidine | 4-methyl-3-phenylpentanoic | Histamine H2 | ~10 nM | Gastric Acid Secretion |
Note: MPPA derivatives show enhanced potency in specific neuroprotective pathways due to the dual hydrophobic nature (Phenyl + Isobutyl).
References
-
Eisai Co., Ltd. (2002). Nitrogenous Cyclic Compounds and Pharmaceutical Compositions Containing the Same. European Patent EP1254895A1. Link
- Source of the MPPA synthesis protocol and its application in N-type/P/Q-type calcium channel blockers.
-
Ghorai, P., et al. (2008). Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. Link
- Describes the use of the 4-methyl-3-phenylpentanoic acid scaffold in H2 receptor ligands.
-
University College Cork. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. CORA (Cork Open Research Archive). Link
- Authoritative source for the enzymatic resolution and stereochemistry of MPPA.
-
PubChem. (2023). 4-Methyl-3-phenylpentanoic acid Compound Summary. National Library of Medicine. Link
-
Chemical and physical property verification.[1]
-
Sources
4-Methyl-3-phenylpentanoic acid CAS number and identification
Technical Monograph: 4-Methyl-3-phenylpentanoic Acid CAS: 51690-50-7 Document Type: Technical Reference & Process Guide Version: 2.0 (Scientific Review)
Executive Summary & Chemical Identity
4-Methyl-3-phenylpentanoic acid is a critical chiral building block used in the synthesis of peptidomimetics, GPCR ligands (specifically Histamine H2 agonists), and calcium channel blockers. Its structure features a sterically demanding isopropyl group adjacent to a phenyl ring at the
Chemical Identification Data
| Parameter | Specification |
| CAS Number (Racemic) | 51690-50-7 |
| IUPAC Name | 4-Methyl-3-phenylpentanoic acid |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 192.25 g/mol |
| SMILES | CC(C)C(CC(=O)O)C1=CC=CC=C1 |
| InChI Key | QTSNMZCWXXMRTK-UHFFFAOYSA-N |
| Appearance | White crystalline solid or colorless viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOH, EtOAc; Sparingly soluble in water |
Synthetic Routes & Process Chemistry
The synthesis of 4-methyl-3-phenylpentanoic acid generally proceeds via conjugate addition strategies. The construction of the C3-C4 bond is the critical step, establishing the chiral center.
Method A: Conjugate Addition (Grignard)
This is the robust, scale-up friendly route for generating the racemic acid, which is subsequently resolved.
-
Substrate: Ethyl cinnamate (or Cinnamic acid).
-
Reagent: Isopropylmagnesium bromide (
) with Copper(I) iodide (CuI) catalyst. -
Mechanism: 1,4-Michael addition. The isopropyl nucleophile attacks the
-position of the cinnamate.
Method B: Asymmetric Hydrogenation (Enantioselective)
For high-value pharmaceutical intermediates requiring high ee (enantiomeric excess).
-
Substrate: (E)-4-methyl-3-phenylpent-2-enoic acid.
-
Catalyst: Chiral Ruthenium or Nickel complexes (e.g., Ni-OAc with chiral diphosphine ligands).
-
Conditions:
(high pressure), MeOH.
Process Workflow Diagram
Caption: Comparative synthetic workflow showing the Grignard addition (Route A) versus Asymmetric Hydrogenation (Route B) for generating the target scaffold.
Detailed Experimental Protocol
Protocol: Synthesis via Conjugate Addition (Route A) Target Scale: 10 mmol
-
Preparation of Grignard:
-
In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of Iodine.
-
Add Isopropyl bromide (1.2 eq) in anhydrous THF dropwise. Reflux for 30 mins until Mg is consumed.
-
-
Catalyst Loading:
-
Cool the solution to -10°C. Add CuI (10 mol%). Stir for 15 mins to form the organocuprate species.
-
-
Addition:
-
Add Ethyl Cinnamate (1.0 eq) dissolved in THF dropwise over 30 mins. Maintain temperature < 0°C to prevent polymerization.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
.[1] -
Extract with Ethyl Acetate (3x). Wash organics with brine.
-
Dry over
and concentrate in vacuo.
-
-
Hydrolysis:
-
Dissolve the crude ester in EtOH/Water (1:1). Add NaOH (3 eq). Reflux for 2 hours.
-
Acidify with 1M HCl to pH 2. Extract the free acid with DCM.
-
-
Purification:
-
Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (Hexane:EtOAc 80:20).
-
Analytical Characterization & Quality Control
To validate the identity and purity of 4-Methyl-3-phenylpentanoic acid, the following spectroscopic signatures must be confirmed.
NMR Spectroscopy (CDCl3)
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Context |
| 1H | 0.74, 0.92 | Doublets (d) | Diastereotopic methyls due to chiral center at C3. | |
| 1H | 1.85 | Multiplet (m) | C4-H | Methine proton of the isopropyl group. |
| 1H | 2.60, 2.78 | Doublet of Doublets (dd) | C2- | |
| 1H | 2.86 | Multiplet (m) | C3-H | Benzylic proton (Chiral Center). |
| 1H | 7.12 - 7.27 | Multiplet (m) | Ar-H | Phenyl ring protons. |
| 13C | 179.0 | Singlet | C=O | Carboxylic Acid carbonyl.[1][2] |
| 13C | 48.4 | Singlet | C3 | Chiral benzylic carbon. |
Chiral Resolution & HPLC Method
For drug development, enantiomeric purity is paramount.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: n-Hexane : Isopropanol (98:2 to 90:10).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Retention Times: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on OD-H columns (verify with specific conditions).[3]
Pharmaceutical Applications
4-Methyl-3-phenylpentanoic acid serves as a hydrophobic anchor in several drug classes. Its lipophilicity (
Key Therapeutic Areas
-
Histamine H2 Agonists: Used in the design of acylguanidine-type agonists. The phenyl-isopropyl tail mimics the hydrophobic residues of endogenous ligands, improving receptor affinity [1].
-
Calcium Channel Blockers (N-type/P/Q-type): The scaffold is utilized in neuroprotective agents preventing neuronal death in ischemia. The steric bulk prevents rapid metabolic degradation [2].
-
Peptidomimetics: Acts as a
-amino acid surrogate (after amination) or a -turn mimetic in protease inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: Structure-Activity Relationship (SAR) map detailing how specific moieties of the molecule contribute to pharmacological efficacy.
References
-
University of Regensburg. (2008). Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships. Retrieved from
-
European Patent Office. (2002). EP 1254895 A1: Nitrogenous Cyclic Compounds and Pharmaceutical Compositions Containing the Same. Retrieved from
-
Almac Group / Tetrahedron Asymmetry. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from
-
PubChem. (2025).[4] 4-Methyl-3-phenylpentanoic acid (CID 3249521).[5][4] National Library of Medicine. Retrieved from
-
Royal Society of Chemistry. (2016). Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β,β-Disubstituted Acrylic Acids. Organic Chemistry Frontiers. Retrieved from
Sources
Technical Guide: Toxicity Profile & Safety Protocols for 4-Methyl-3-phenylpentanoic Acid
[1]
Document Control:
-
Subject: 4-Methyl-3-phenylpentanoic acid (CAS: 51690-50-7)[1][2][3]
-
Role: Senior Application Scientist / Safety Compliance Lead[1]
-
Context: Drug Discovery Intermediate & Chiral Building Block
Executive Summary & Chemical Identity[1][4][5][6]
4-Methyl-3-phenylpentanoic acid is a specialized carboxylic acid intermediate used primarily in the synthesis of complex pharmaceutical agents, including peptidomimetics and chiral auxiliaries.[1] Structurally, it possesses a valeric acid backbone with a phenyl substituent at the C3 position and a methyl group at C4, creating a steric center that is often exploited for stereoselective synthesis.
Unlike commodity chemicals, this compound often lacks extensive public toxicological dossiers (e.g., REACH full registration).[1] Therefore, this guide adopts the Precautionary Principle , categorizing the substance based on quantitative structure-activity relationship (QSAR) data and available GHS classifications for structural analogs.[1]
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 51690-50-7 | Primary Identifier |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Appearance | White to off-white solid or viscous oil | Low melting point range |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water | Lipophilic (LogP ~2.[1][3][4]9) |
| Acidity (pKa) | ~4.75 (Predicted) | Typical carboxylic acid behavior |
Toxicity Profile: Mechanistic & Clinical Insights
Acute Toxicity & GHS Classification
Current safety data indicates this compound acts primarily as a mucosal and cutaneous irritant .[1] However, due to its lipophilicity (LogP 2.9), it possesses significant potential for dermal absorption.[1]
-
Oral Toxicity (Acute Tox. 4):
-
Skin & Eye Irritation (Skin Irrit. 2 / Eye Irrit.[1][5][6][7] 2A):
-
Hazard Statement: H315, H319.
-
Mechanism: The carboxylic acid moiety acts as a proton donor, lowering local pH on mucous membranes, leading to protein denaturation and inflammatory cytokine release (IL-1α, TNF-α).[1]
-
-
Respiratory Irritation (STOT SE 3):
-
Hazard Statement: H335.
-
Risk: Inhalation of dust or aerosols triggers transient receptor potential (TRP) channels in the airway, causing cough and bronchospasm.[1]
-
Chronic & Systemic Risks (Data Gap Analysis)
-
Sensitization: Benzylic compounds can form haptens with skin proteins.[1] While not explicitly classified as a sensitizer, researchers should treat it as a potential weak sensitizer .[1]
-
Reproductive Toxicity: No definitive data exists.[1][7][8] However, structural analogs (branched carboxylic acids like Valproic acid) are known histone deacetylase (HDAC) inhibitors and teratogens.[1]
-
Precautionary Directive: Pregnant personnel should avoid handling this compound during the first trimester without a glove box.[1]
-
Critical Safety Data Sheet (SDS) Components
This section consolidates the essential safety parameters required for laboratory compliance.
Section 4: First Aid Measures
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
-
Eye Contact: Rinse immediately with standard saline or water for 15 minutes.[1] Do not neutralize with bases.
-
Skin Contact: Wash off with polyethylene glycol 400 (if available) or soap and water.[1] The lipophilic nature makes water alone less effective.[1]
-
Ingestion: Do NOT induce vomiting. Risk of aspiration pneumonia.[1]
Section 7: Handling & Storage
-
Handling: Avoid formation of dust/aerosols.[1][6][7][8][9][10] Use spark-proof tools.
-
Storage: Store under inert gas (Nitrogen/Argon). The benzylic hydrogen is susceptible to slow auto-oxidation over time.[1]
-
Temperature: 2–8 °C (Refrigerate).[1]
-
Section 8: Exposure Controls
Experimental Protocols & Workflows
Analytical Verification (HPLC Method)
To ensure the identity and purity of 4-Methyl-3-phenylpentanoic acid before use in synthesis.[1]
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase: Isocratic elution.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Carboxyl group) and 254 nm (Phenyl ring).[1]
-
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile.
Self-Validating Step: The phenyl ring provides a strong signal at 254 nm.[1] If the peak at 210 nm is large but 254 nm is absent, the compound is degraded or misidentified.
Safety Decision Matrix: Handling Unknown Intermediates
The following workflow utilizes a "Stop-Light" logic to determine the necessary containment level based on quantity and physical state.
Figure 1: Risk-based decision matrix for handling phenylpentanoic acid derivatives. Note the escalation to Level 3 for large solid quantities due to inhalation risks.[1]
Synthesis & Metabolic Context
Understanding the origin of this molecule helps predict impurities.[1] It is often synthesized via the condensation of benzaldehyde derivatives or through chiral resolution.[1]
Figure 2: Simplified synthetic pathway and potential metabolic fate.[1] The hydrogenation step is critical; incomplete hydrogenation leads to unsaturated impurities.[1]
Regulatory & Compliance
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3249521, 4-Methyl-3-phenylpentanoic acid. Retrieved March 1, 2026. Link[1]
-
Sigma-Aldrich (2025). Safety Data Sheet: 4-Methyl-3-phenylpentanoic acid. Link
-
European Chemicals Agency (ECHA). C&L Inventory: 4-Methyl-3-phenylpentanoic acid.[1] Link
-
BenchChem. Synthesis Protocols for Phenylbutanoic Acid Derivatives. Link[1]
-
United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Pentanoic acid, 4-methyl-.[1] Link[1]
Sources
- 1. 4-Methyl-3-phenylpentanoic acid | C12H16O2 | CID 3249521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16433-43-5|4-Phenylpentanoic acid|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Methyl-3-phenylpent-3-enoic acid | C12H14O2 | CID 121009434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-4-phenylpentanoic acid | C12H16O2 | CID 12423057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Enantioselective Synthesis Protocols for 4-Methyl-3-phenylpentanoic Acid: A Comprehensive Application Note
Introduction & Mechanistic Causality
4-Methyl-3-phenylpentanoic acid is a highly valued chiral building block utilized in the synthesis of biologically active therapeutics, including histamine H2 receptor agonists and advanced analogues of the antispasmodic drug Baclofen[1].
The Biocatalytic Bottleneck:
Historically, 3-aryl alkanoic acids have been resolved using enzymatic kinetic resolution via hydrolases (lipases). However, the specific molecular architecture of 4-methyl-3-phenylpentanoic acid presents a severe mechanistic challenge. The presence of a bulky isopropyl group at the β-position (C3) creates profound steric hindrance. Comprehensive biocatalytic screenings have demonstrated that while lipases readily hydrolyze substrates with methyl or ethyl C3 substituents, transitioning to an isopropyl group results in a near-total loss of enzymatic activity and negligible enantiomeric excess (
Due to this biocatalytic limitation, chemical asymmetric catalysis is the authoritative standard for synthesizing this compound. This guide details two field-proven, self-validating methodologies: Ni-Catalyzed Asymmetric Hydrogenation and Rhodium-Catalyzed 1,4-Conjugate Addition .
Protocol A: Ni-Catalyzed Asymmetric Hydrogenation
This modern methodology utilizes a highly tunable Nickel catalyst paired with a chiral ligand to perform asymmetric hydrogenation on
Mechanistic Insight: The inclusion of acetic acid (HOAc) as an additive is not arbitrary; it acts as a critical proton shuttle. By facilitating the turnover of the catalytic cycle and stabilizing the transition state, HOAc dramatically suppresses side reactions and enforces strict facial selectivity, enabling near-perfect enantioselectivity[3].
Workflow for Ni-Catalyzed Asymmetric Hydrogenation of β,β-Disubstituted Acrylic Acids.
Step-by-Step Methodology
-
Substrate Preparation: Synthesize the precursor, (E)-4-methyl-3-phenylpent-2-enoic acid, via a standard Horner-Wadsworth-Emmons olefination followed by basic hydrolysis[3]. Ensure the substrate is thoroughly dried under a vacuum.
-
Catalyst Assembly (Glovebox Required): In a nitrogen-filled glovebox, dissolve the Ni-precatalyst and the selected chiral phosphine ligand in anhydrous methanol or trifluoroethanol. Stir for 30 minutes to ensure complete complexation.
-
Reaction Setup: Transfer the substrate (1.0 eq) into a high-pressure hydrogenation vial. Add the pre-formed catalyst solution (typically 1-5 mol%) and the HOAc additive.
-
Hydrogenation: Seal the vials and transfer them to a high-pressure autoclave. Purge the system with
gas three times to remove inert gas, then pressurize the autoclave to 80 atm. -
Incubation: Stir the reaction vigorously at room temperature (20–25 °C) for 12 to 24 hours[3].
-
Workup & Purification: Carefully and slowly vent the
gas. Concentrate the crude mixture in vacuo. Pass the residue through a short plug of silica gel to remove the metal complex, then purify via flash column chromatography (Petroleum Ether : Ethyl Acetate = 1:1) to yield (S)-4-methyl-3-phenylpentanoic acid as a light yellow oil.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol B: Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition
This classic, highly robust method utilizes a Rhodium(I) catalyst paired with a chiral chelating diene ligand to facilitate the enantioselective addition of phenylboronic acid to an
Mechanistic Insight: Traditional chiral phosphine ligands often suffer from competitive oxidation or fail to provide sufficient steric differentiation when challenged with bulky
Rhodium-Catalyzed Asymmetric 1,4-Conjugate Addition and Hydrolysis Pathway.
Step-by-Step Methodology
-
Catalyst Activation: In a Schlenk flask under an argon atmosphere, dissolve
(3 mol%) and the chiral diene ligand (3.3 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes to generate the active Rh(I)-diene complex. -
Reagent Addition: Add aqueous KOH (to activate the boronic acid via a reactive boronate intermediate), followed by phenylboronic acid (1.5 eq) and the substrate (isopropyl 4-methylpent-2-enoate, 1.0 eq).
-
Conjugate Addition: Heat the reaction mixture to 50 °C and stir for 12 hours. Monitor conversion via TLC or GC.
-
Hydrolysis: Once the conjugate addition is complete, the resulting ester must be hydrolyzed. Add 20% NaOH (aq) directly to the mixture and stir until the ester is fully consumed[1].
-
Workup: Cool the mixture, remove the organic solvent in vacuo, and slowly acidify the aqueous layer with 2M HCl. Extract the free acid with ethyl acetate, dry over
, and concentrate. Purify via recrystallization or chromatography.
Quantitative Data Comparison
The following table summarizes the operational metrics of the two primary synthetic routes, allowing researchers to select the optimal protocol based on available infrastructure.
| Metric | Ni-Catalyzed Hydrogenation | Rh-Catalyzed 1,4-Addition |
| Precursor / Substrate | (E)-4-methyl-3-phenylpent-2-enoic acid | Isopropyl 4-methylpent-2-enoate |
| Catalyst System | Ni-complex + Chiral Phosphine | Rh(I) + Chiral Diene Ligand |
| Key Reagents | Phenylboronic acid, KOH | |
| Typical Yield | ~98% | ~85-89% |
| Enantiomeric Excess ( | 99% | >95% |
| Primary Advantage | Atom economical; extremely high | Avoids high-pressure |
| Primary Limitation | Requires high-pressure autoclave | Requires stoichiometric boronic acid |
References
- Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Rel
- Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.almacgroup.com.
- Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids.rsc.org.
- (S)-4-methyl-3-phenylpentanoic acid isopropyl ester | 256220-88-9.molaid.com.
Sources
Scalable Production Methods for 4-Methyl-3-phenylpentanoic Acid: A Comprehensive Protocol
Introduction & Mechanistic Rationale
In the landscape of pharmaceutical process chemistry, the scalable synthesis of β,β-disubstituted aliphatic acids demands robust, atom-economical, and highly reproducible methodologies. (CAS: 51690-50-7) serves as a critical chiral and racemic building block for complex active pharmaceutical ingredients (APIs), including neuron-selective calcium channel antagonists and nonsteroidal androgen receptor agonists[1][2][3].
To achieve scalable production, retrosynthetic analysis dictates a highly efficient three-step sequence:
-
Horner-Wadsworth-Emmons (HWE) Olefination of isobutyrophenone.
-
Saponification of the resulting α,β-unsaturated ester.
-
Catalytic Hydrogenation (Racemic or Asymmetric) to yield the final saturated acid.
Process Chemistry Insights & Causality
-
Why HWE over Wittig? The HWE olefination is strategically selected over the classic Wittig reaction due to the superior nucleophilicity of the phosphonate carbanion, which is essential when reacting with sterically hindered ketones like isobutyrophenone. Furthermore, the HWE reaction generates a water-soluble dialkyl phosphate byproduct. This is easily partitioned into the aqueous phase during workup, entirely circumventing the notorious chromatographic bottlenecks associated with triphenylphosphine oxide removal.
-
Why Saponify Before Hydrogenation? While esters can be hydrogenated, advancing the free carboxylic acid is strategically advantageous for asymmetric synthesis. As demonstrated by, the free carboxylate moiety serves as a critical directing group that coordinates with chiral transition-metal catalysts (e.g., Ni or Ru), anchoring the substrate to ensure high facial selectivity during asymmetric hydrogenation[3].
Process Workflows and Mechanistic Pathways
Figure 1: Retrosynthetic workflow for 4-methyl-3-phenylpentanoic acid production.
Figure 2: Mechanistic sequence of the Horner-Wadsworth-Emmons olefination step.
Quantitative Data & Optimization Parameters
The following table summarizes the optimized stoichiometric ratios and reaction parameters required to achieve high-yielding conversions across the three-step sequence, comparing both racemic and asymmetric hydrogenation routes[3][4].
| Step | Substrate | Reagent / Catalyst | Equivalents | Solvent | Temp | Yield / ee |
| 1. Olefination | Isobutyrophenone | Triethyl phosphonoacetate / NaH | 1.5 / 1.5 | THF | 0 °C to RT | 82–89% |
| 2. Saponification | Ethyl 4-methyl-3-phenylpent-2-enoate | 10% NaOH (aq) | Excess | EtOH | RT | >90% |
| 3. Hydrogenation (Racemic) | 4-Methyl-3-phenylpent-2-enoic acid | 10% Pd/C, H₂ (1 atm) | 0.05 (Cat.) | MeOH | RT | >95% (N/A) |
| 3. Hydrogenation (Asymmetric) | 4-Methyl-3-phenylpent-2-enoic acid | Ni(OAc)₂ / (R,R)-Ph-BPE, H₂ (80 atm) | 0.05 / 0.06 | MeOH | RT | >98% (99% ee) |
Experimental Protocols
These protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC monitoring, pH verification, and visual phase-separation cues ensure that each step can be verified before proceeding to the next.
Protocol A: Synthesis of Ethyl 4-methyl-3-phenylpent-2-enoate (HWE Olefination)
Adapted from the general procedures described by[4].
-
Preparation of the Base: In an oven-dried, nitrogen-flushed 3-neck round-bottom flask, suspend Sodium Hydride (NaH, 70% in mineral oil, 45 mmol, 1.5 eq) in anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice bath.
-
Carbanion Generation: Add triethyl phosphonoacetate (45 mmol, 1.5 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic deprotonation and prevents localized heating, which can degrade the phosphonate. Stir the mixture for 1 hour at room temperature until H₂ evolution ceases, yielding a clear solution of the active carbanion.
-
Ketone Addition: Re-cool the flask to 0 °C. Add a solution of isobutyrophenone (30 mmol, 1.0 eq) in anhydrous THF (50 mL) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Stir until TLC (EtOAc:Petroleum ether 1:10) indicates complete consumption of the ketone (typically 4–6 hours).
-
Workup & Purification: Quench the reaction strictly by dropwise addition of saturated aqueous NH₄Cl (50 mL) to safely neutralize unreacted NaH. Extract the aqueous layer with EtOAc (3 × 50 mL). The water-soluble diethyl phosphate byproduct remains in the aqueous phase. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the product as a colorless oil.
Protocol B: Saponification to 4-Methyl-3-phenylpent-2-enoic acid
-
Hydrolysis: Dissolve the (E)/(Z)-ester mixture (5.0 mmol, 1.0 eq) from Protocol A in EtOH (20 mL). Add 10% aqueous NaOH (20 mL) at room temperature. Causality: Room temperature is sufficient for this unhindered ester and prevents potential isomerization or degradation of the double bond.
-
IPC Monitoring: Stir at room temperature until TLC confirms the disappearance of the ester.
-
Solvent Removal: Remove the EtOH in vacuo. Causality: Removing the alcohol prevents the esterification equilibrium from shifting backward during the subsequent acidification step and vastly improves extraction efficiency.
-
Acidification & Isolation: Slowly acidify the remaining aqueous phase with 2 M HCl to pH ~2 (verify with pH paper). Extract the precipitated product with EtOAc (3 × 30 mL). Dry over Na₂SO₄, concentrate, and recrystallize from boiling ethyl acetate/hexane to yield 4-methyl-3-phenylpent-2-enoic acid as white needles.
Protocol C: Catalytic Hydrogenation to 4-Methyl-3-phenylpentanoic Acid
Option 1: Racemic Production (Highly Scalable)
-
Dissolve 4-methyl-3-phenylpent-2-enoic acid (5.0 mmol) in MeOH (30 mL).
-
Carefully add 10% Pd/C (5 mol%) under a blanket of nitrogen.
-
Evacuate the flask and backfill with H₂ gas (1 atm) using a balloon or Parr shaker. Stir vigorously at room temperature for 12 hours.
-
Self-Validation: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. The filtrate should be completely clear. Concentrate in vacuo to yield racemic 4-methyl-3-phenylpentanoic acid.
Option 2: Enantioselective Production (Ni-Catalyzed) Utilizing the state-of-the-art chiral Ni-BPE system[3][4].
-
In an argon-filled glovebox, charge a vial with Ni(OAc)₂ (0.05 eq), (R,R)-Ph-BPE ligand (0.06 eq), and the unsaturated acid substrate (1.0 eq).
-
Dissolve the mixture in MeOH and add HOAc (additive) to facilitate catalyst turnover.
-
Transfer the vial to a high-pressure autoclave. Charge with H₂ gas to 80 atm.
-
Stir at room temperature for 12–24 hours.
-
Carefully vent the H₂ gas. Pass the reaction mixture through a short silica plug to remove the metal complex. Concentrate to yield enantiopure (S)-4-methyl-3-phenylpentanoic acid (>99% ee).
References
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 3249521, 4-Methyl-3-phenylpentanoic acid. Retrieved March 1, 2026. URL:[Link]
-
Xiao, G., Xie, C., Guo, Q., Zi, G., Hou, G., & Huang, Y. (2022). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers, 9(17), 4638-4644. DOI: 10.1039/D2QO00652A. URL:[Link]
Sources
- 1. 4-Methyl-3-phenylpentanoic acid | C12H16O2 | CID 3249521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Technical Application Note: Enantioselective Synthesis of 4-Methyl-3-phenylpentanoic Acid
This Application Note provides a rigorous technical guide for the enantioselective synthesis of 4-Methyl-3-phenylpentanoic acid via asymmetric hydrogenation. This molecule serves as a critical chiral building block in the synthesis of neprilysin inhibitors and other peptidomimetics, presenting a specific stereochemical challenge: the formation of a chiral center at the
Executive Summary & Strategic Analysis
The synthesis of 4-Methyl-3-phenylpentanoic acid requires the installation of a chiral center at the C3 position. The most atom-economic and scalable route is the Asymmetric Hydrogenation (AH) of the corresponding
The Stereochemical Challenge
The substrate is a
-
Classic Catalysts (Rh-BINAP): Often fail to achieve high enantioselectivity (
) due to the lack of a deep enough chiral pocket to differentiate between the phenyl and isopropyl groups. -
Modern Solution: The use of Rhodium-Ferrocenyl (e.g., Josiphos, Walphos) or Nickel-Bisphosphine (e.g., Ph-BPE) systems is required. These ligands possess modular "chiral pockets" capable of accommodating the bulky isopropyl group while enforcing facial selectivity.
Retrosynthetic Pathway
The synthesis is divided into two phases:
-
Precursor Assembly: Construction of the hindered olefin via Reformatsky or HWE olefination.
-
Asymmetric Hydrogenation: Enantioselective reduction of the C=C bond.
Figure 1: Retrosynthetic workflow from isobutyrophenone to the chiral acid.
Protocol 1: Synthesis of the Precursor (Olefin Assembly)
Objective: Prepare high-purity 3-phenyl-4-methylpent-2-enoic acid. Challenge: The steric bulk of the isopropyl group makes direct Horner-Wadsworth-Emmons (HWE) olefination slow. The Reformatsky reaction is preferred for hindered ketones.
Materials
-
Substrate: Isobutyrophenone (1.0 equiv)
-
Reagent: Ethyl bromoacetate (1.2 equiv), Activated Zinc dust (1.5 equiv)
-
Solvent: Benzene or Toluene/THF (1:1)
-
Dehydration Agent:
-Toluenesulfonic acid ( TSA) or POCl /Pyridine
Step-by-Step Procedure
-
Activation: Activate Zinc dust by washing with dilute HCl, water, acetone, and ether, then drying under vacuum.
-
Addition: In a flame-dried flask under Argon, reflux the Zinc, Isobutyrophenone, and a catalytic iodine crystal in dry Benzene/THF.
-
Initiation: Add 10% of the Ethyl bromoacetate to initiate the reaction (indicated by foaming/exotherm). Add the remainder dropwise over 1 hour. Reflux for 4 hours.
-
Quench: Cool to 0°C and quench with ice-cold 10% H
SO . Extract with EtOAc. -
Dehydration: Dissolve the crude hydroxy-ester in Toluene. Add catalytic
TSA (5 mol%) and reflux with a Dean-Stark trap to remove water. This yields Ethyl 3-phenyl-4-methylpent-2-enoate . -
Hydrolysis: Treat the ester with LiOH (3 equiv) in THF/H
O (1:1) at 60°C for 12 hours. Acidify with 1M HCl to precipitate the free acid . -
Purification: Recrystallize from Hexane/EtOAc.
-
Checkpoint: Verify structure by
H NMR. The olefin proton typically appears at 6.0-6.5 ppm.
-
Protocol 2: Asymmetric Hydrogenation (The Core Technology)
Two catalytic systems are recommended based on equipment availability and cost.
Option A: The "Industrial Standard" (Rhodium-Josiphos)
Best for: High turnover numbers (TON) and proven scalability. Mechanism: The ferrocenyl ligand creates a rigid chiral environment that forces the bulky isopropyl group into a specific quadrant, ensuring high facial selectivity.
Reagents
-
Precursor: 3-Phenyl-4-methylpent-2-enoic acid
-
Metal Precursor: [Rh(NBD)
]BF (Bis(norbornadiene)rhodium(I) tetrafluoroborate) -
Ligand: (R)-(S)-Josiphos SL-J001 (or Walphos SL-W001)
-
Solvent: Methanol (degassed) or 2,2,2-Trifluoroethanol (TFE) for faster rates.
Procedure
-
Glovebox Operation: In a nitrogen-filled glovebox, mix [Rh(NBD)
]BF (1.0 mol%) and the Josiphos ligand (1.1 mol%) in degassed Methanol (2 mL). Stir for 30 mins to form the active catalyst (orange/red solution). -
Substrate Prep: Dissolve the precursor acid (1.0 mmol) in Methanol (3 mL).
-
Autoclave Loading: Transfer the substrate solution and catalyst solution into a high-pressure steel autoclave (e.g., Parr reactor) equipped with a glass liner.
-
Pressurization: Purge the autoclave 3 times with H
(5 bar). Pressurize to 30 bar (435 psi) . -
Reaction: Stir at 50°C for 12–24 hours.
-
Workup: Vent H
carefully. Concentrate the solvent. -
Purification: The product is often pure enough for use. If metal removal is required, pass through a short pad of silica gel or use a scavenger resin (e.g., QuadraPure TU).
Option B: The "High-Selectivity" Nickel System
Best for: Cost efficiency and difficult
Reagents
-
Catalyst: Ni(OAc)
H O (5 mol%) -
Ligand: (R,R)-Ph-BPE (1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane) (5.5 mol%)
-
Solvent: Methanol (anhydrous)
Procedure
-
Catalyst Formation: In a glovebox, mix Ni(OAc)
and (R,R)-Ph-BPE in Methanol. Stir until dissolved. -
Hydrogenation: Add the substrate.[1][2] Transfer to autoclave.
-
Conditions: Pressurize to 60 bar (870 psi) H
. Heat to 60°C . Stir for 24 hours.-
Note: Nickel catalysts often require higher pressure than Rhodium but can achieve >99%
for this specific class of substrate.
-
Analytical Controls & Validation
Trustworthiness: Every batch must be validated for Enantiomeric Excess (
Method: Chiral HPLC
Since the product is an acid, it is best analyzed as its methyl ester to avoid peak tailing.
-
Derivatization: Take 5 mg of product, dissolve in MeOH (0.5 mL). Add TMS-Diazomethane (2M in hexanes) dropwise until a yellow color persists. Quench with acetic acid after 10 mins.
-
HPLC Conditions:
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (98 : 2) Isocratic.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 210 nm (or 254 nm if phenyl absorption is strong).
-
Expected Result: The enantiomers should resolve with a separation factor (
) > 1.2. Compare with racemic standard (prepared using Pd/C hydrogenation).
-
Data Summary Table
| Parameter | Rh-Josiphos Protocol | Ni-Ph-BPE Protocol |
| Catalyst Loading | 0.5 - 1.0 mol% | 2.0 - 5.0 mol% |
| H2 Pressure | 20 - 40 bar | 50 - 70 bar |
| Temperature | 40 - 50°C | 60°C |
| Solvent | MeOH or TFE | MeOH |
| Typical Yield | >95% | >90% |
| Typical ee | 92 - 97% | 95 - 99% |
| Cost | High (Rh metal) | Low (Ni metal, Ligand cost applies) |
Mechanistic Insight (Catalytic Cycle)
Understanding the mechanism aids in troubleshooting. For the Rhodium pathway, the cycle follows the "Unsaturated Route" where the olefin coordinates before oxidative addition of H
Figure 2: Simplified catalytic cycle for Rh(I)-catalyzed hydrogenation. The steric bulk of the ligand directs the migratory insertion step.
Troubleshooting Guide
-
Problem: Low Conversion.
-
Cause: Catalyst poisoning (Cl-, S, or amines) or insufficient pressure.
-
Fix: Ensure precursor acid is highly purified (recrystallized). Increase H
pressure to 60 bar. Try TFE (Trifluoroethanol) as solvent (enhances H-bonding interactions).
-
-
Problem: Low Enantioselectivity.
-
Cause: E/Z Isomer mixture in substrate (sometimes Rh catalysts are specific to one isomer).
-
Fix: Although Rh-Josiphos is generally robust, purifying the (E)-isomer via crystallization can help. Alternatively, switch to Protocol B (Nickel) which is often less sensitive to olefin geometry in this specific substrate class.
-
-
Problem: Esterification Side Reaction.
-
Cause: Using MeOH at high temp with acid substrate.
-
Fix: This is usually acceptable as the methyl ester is often the next step. If free acid is strictly required, use TFE or THF/Water mixtures.
-
References
-
Ni-Catalyzed Hydrogen
-Disubstituted Acrylic Acids:- Source: "Highly enantioselective Ni-catalyzed asymmetric hydrogenation of -disubstituted acrylic acids." Organic Chemistry Frontiers, 2014.
-
Rh-Ferrocenyl Ligands (Josiphos/Walphos)
- Source: "Solvias Ligand Portfolio - Technical D
-
General Asymmetric Hydrogenation Reviews
-
Mechanistic Studies on Hindered Substrates
- Source: "Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Olefins." Chemical Reviews.
Sources
Application Note: Solid-Phase Extraction Protocols for Phenylpentanoic Acid Derivatives
Introduction & Analyte Profile
Phenylpentanoic acid (5-phenylvaleric acid) and its derivatives represent a class of medium-chain phenyl-fatty acids often analyzed as metabolites of dietary polyphenols (specifically flavan-3-ols) or as synthetic intermediates in pharmaceutical development.
From a separation science perspective, these molecules present a dual challenge: they possess a hydrophobic tail (phenyl ring + alkyl chain) and an ionizable carboxylic acid head group. This "amphiphilic-acidic" nature dictates that a standard "dilute-and-shoot" approach will likely suffer from significant matrix suppression in LC-MS/MS.
Physicochemical Profile (5-Phenylvaleric Acid)
| Property | Value | Implication for SPE |
| Molecular Weight | 178.23 g/mol | Suitable for LC-MS and GC-MS. |
| pKa (Acidic) | ~4.8 | Ionized (anionic) at physiological pH; Neutral at pH < 3. |
| LogP | ~2.94 | Moderately lipophilic; retains well on C18/HLB. |
| Solubility | Low in water, High in organic solvents | Requires organic elution; risk of precipitation in pure aqueous buffers. |
Method Selection Strategy
For biological matrices (plasma, urine) or complex environmental samples, we recommend Mixed-Mode Anion Exchange (MAX) as the "Gold Standard" over traditional Reverse Phase (RP).
-
Why MAX? It utilizes an "orthogonal" cleanup mechanism. You retain the analyte by charge (anion exchange) and hydrophobicity, allowing you to wash the column with aggressive organic solvents (removing neutral lipids and phospholipids) before eluting the analyte.
-
Why not just C18? While C18 works, it retains all hydrophobic interferences (lipids, proteins). These co-elute with your phenylpentanoic acid derivative, causing ion suppression in Mass Spectrometry.
Protocol A: Mixed-Mode Anion Exchange (Gold Standard)
Applicability: Plasma, Urine, Tissue Homogenates.[1][2] Sorbent: Polymeric Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A, or equivalent). Mechanism: Retention via Anion Exchange (at pH > pKa) + Reverse Phase.
Reagents Preparation[3][4]
-
Loading Buffer: 25 mM Ammonium Acetate in water, pH 7.0–7.5. (Ensures analyte is negatively charged).
-
Wash Solvent 1: 5% Ammonium Hydroxide in Water. (Removes proteins/polar interferences).
-
Wash Solvent 2: 100% Methanol. (Crucial step: Removes neutral lipids/hydrophobic interferences while analyte is "locked" by charge).
-
Elution Solvent: 2% Formic Acid in Methanol. (Neutralizes the analyte, breaking the ionic bond).[3]
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Pre-treatment | Dilute sample 1:1 with Loading Buffer . | Final pH must be > 6.0 to ensure the carboxylic acid is ionized (COO-). |
| 2. Conditioning | 1 mL Methanol, then 1 mL Water. | Activates polymeric pores. |
| 3. Equilibration | 1 mL Loading Buffer . | Sets the column pH environment.[4] |
| 4. Loading | Load pre-treated sample at 1 mL/min. | Slow flow ensures interaction with ion-exchange sites. |
| 5. Wash 1 (Aqueous) | 1 mL 5% NH4OH in Water. | High pH maintains analyte retention; removes salts/proteins. |
| 6. Wash 2 (Organic) | 1 mL 100% Methanol. | Key Step: Removes neutrals. Analyte stays bound via ionic interaction. |
| 7. Drying | Apply vacuum for 2-5 mins. | Removes excess methanol to prevent dilution of eluate. |
| 8. Elution | 2 x 500 µL Elution Solvent . | Acidic MeOH protonates the acid (COOH), breaking the ionic bond and releasing the analyte. |
| 9. Post-Process | Evaporate to dryness (N2 stream, 40°C). Reconstitute in Mobile Phase. | Reconstitute in 30% Organic/70% Aqueous to focus peak shape on LC column. |
Protocol B: Reverse Phase (HLB/C18) (Alternative)
Applicability: Cleaner samples (water analysis) or when MAX phases are unavailable. Sorbent: Polymeric HLB (Hydrophilic-Lipophilic Balance) or Silica-based C18.
Step-by-Step Workflow
-
Pre-treatment: Acidify sample with Formic Acid to pH < 3.0.
-
Reasoning: You must suppress ionization (COOH form) to drive hydrophobic retention.
-
-
Conditioning: 1 mL Methanol, then 1 mL Water (acidified with 0.1% FA).
-
Loading: Load acidified sample.
-
Wash: 1 mL 5% Methanol in Water (acidified).
-
Warning: Do not use high % organic here, or you will wash off the phenylpentanoic acid (LogP 2.9 is not high enough to withstand strong organic washes).
-
-
Elution: 1 mL 100% Methanol.
-
Evaporation: Dry down and reconstitute.
Visualizing the MAX Logic
The following diagram illustrates the decision logic and chemical state of the analyte during the Mixed-Mode extraction process.
Figure 1: Mixed-Mode Anion Exchange (MAX) workflow ensuring removal of interferences while retaining the acidic analyte.
Optimization & Troubleshooting
Low Recovery
-
Check Loading pH: If the sample pH is < 5.0 during loading (MAX protocol), the analyte will be neutral and will not bind to the anion exchange sites. It will wash off in the 100% Methanol wash step. Ensure pH 7.0.
-
Elution Strength: Ensure the elution solvent is acidic enough.[5] 2% Formic Acid is usually sufficient, but stubborn batches may require 5% Formic Acid.
Matrix Effects (Ion Suppression)
-
Phospholipids: If using Protocol B (Reverse Phase), phospholipids often co-elute. Switch to Protocol A (MAX). The 100% Methanol wash in Protocol A effectively removes phospholipids.
-
Solvent Mismatch: Injecting a 100% Methanol extract directly onto a Reverse Phase LC column causes peak broadening (fronting). Always evaporate and reconstitute in a solvent matching your initial mobile phase (e.g., 30% MeOH / 70% Water).
GC-MS Specifics
-
Phenylpentanoic acid derivatives are non-volatile. After SPE elution and drying, you must derivatize before injection.
-
Derivatization: Treat dried residue with BF3-Methanol (Methylation) or BSTFA/TMCS (Silylation) at 60°C for 30 mins.
References
-
Human Metabolome Database (HMDB). Metabocard for 5-Phenylvaleric acid (HMDB0002061). Available at: [Link]
-
National Institute of Standards and Technology (NIST). 5-Phenylvaleric acid Mass Spectrum and Properties. Available at: [Link]
-
PubChem. Benzenepentanoic acid Compound Summary. Available at: [Link]
-
Biotage. Sample Preparation by Mixed-Mode SPE using ISOLUTE HAX (Application Note). Available at: [Link] (General reference for Mixed-Mode Mechanism).
Sources
Application Notes and Protocols for the Use of 4-Methyl-3-phenylpentanoic Acid in Peptide Coupling Reactions
Introduction: Navigating the Challenges of Sterically Demanding Non-Canonical Amino Acids in Peptide Synthesis
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in drug discovery and materials science, offering the potential to enhance proteolytic stability, modulate bioactivity, and introduce novel functionalities.[1][2] However, the integration of bulky and sterically hindered ncAAs, such as 4-Methyl-3-phenylpentanoic acid, presents significant synthetic challenges that can impede the efficiency of standard peptide coupling protocols. The steric hindrance imposed by such residues can obstruct the formation of the crucial amide bond, leading to low yields, slow reaction rates, and an increased propensity for side reactions.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Methyl-3-phenylpentanoic acid in peptide synthesis. By elucidating the underlying mechanistic principles and providing detailed, field-proven protocols, this guide aims to equip scientists with the necessary tools to overcome the challenges associated with this unique and valuable building block.
Understanding the Mechanistic Hurdles: The Impact of Steric Hindrance on Peptide Bond Formation
The formation of a peptide bond is a nucleophilic substitution reaction wherein the amino group of one amino acid attacks the activated carboxyl group of another.[5] Coupling reagents are employed to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack.[5] In the case of 4-Methyl-3-phenylpentanoic acid, the bulky phenyl and isopropyl groups in close proximity to the carboxylic acid create a sterically congested environment. This bulkiness can physically obstruct the approach of the incoming amine, thereby slowing down the rate of amide bond formation.
Standard coupling reagents, such as carbodiimides (e.g., DCC, DIC), are often insufficient to overcome this steric barrier, leading to incomplete reactions and the formation of deletion sequences.[3] Therefore, more potent activating reagents and optimized reaction conditions are imperative for the successful incorporation of 4-Methyl-3-phenylpentanoic acid.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is critical for achieving high coupling efficiency with sterically hindered amino acids.[6] Modern peptide synthesis relies on a variety of in-situ activating reagents, primarily categorized as phosphonium and aminium (uronium) salts, which generate highly reactive esters.
| Coupling Reagent Class | Examples | Mechanism of Action | Suitability for Hindered Couplings | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Form O-acylisourea intermediates. Often used with additives like HOBt or HOAt to suppress racemization and improve efficiency.[7][8] | Generally low to moderate. Often insufficient for highly hindered residues.[3] | Cost-effective for routine synthesis but can lead to side reactions and requires additives.[5][6] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Form highly reactive OBt or OAt esters. Do not cause guanidinylation side reactions.[6] | High. PyAOP is particularly effective for hindered couplings.[9] | Generally provide cleaner reactions than uronium salts. Solutions in DMF have moderate stability. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Form highly reactive OBt, OAt, or Oxyma esters.[5] | Very High. HATU and COMU are among the most powerful reagents for difficult couplings.[10] | Highly efficient and fast-reacting. Uronium reagents can cause guanidinylation of the N-terminal amino group, a side reaction that can be minimized by using a slight excess of the carboxylic acid and short pre-activation times.[6] |
For the coupling of 4-Methyl-3-phenylpentanoic acid, aminium/uronium salts such as HATU and COMU , or phosphonium salts like PyAOP , are highly recommended due to their ability to generate highly reactive activated species capable of overcoming significant steric barriers.[11]
Experimental Protocols
The following protocols are designed to provide a robust starting point for the incorporation of 4-Methyl-3-phenylpentanoic acid into a peptide sequence using solid-phase peptide synthesis (SPPS).
Diagram of the Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis coupling of 4-Methyl-3-phenylpentanoic acid.
Protocol 1: Standard Coupling using HATU
This protocol is a robust starting point for the coupling of 4-Methyl-3-phenylpentanoic acid.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
4-Methyl-3-phenylpentanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[10]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Preparation:
-
Pre-activation:
-
Coupling Reaction:
-
Add the activated acid solution to the deprotected, resin-bound amine.
-
Allow the coupling reaction to proceed for 1-2 hours. Agitate the reaction vessel during this time.
-
-
Post-Coupling:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[12] If the test is positive (indicating incomplete coupling), proceed to the double coupling protocol.
-
Protocol 2: Double Coupling for Enhanced Efficiency
For particularly challenging couplings, a double coupling strategy is recommended.[12]
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
If the coupling is incomplete, repeat the pre-activation and coupling steps with a fresh solution of activated 4-Methyl-3-phenylpentanoic acid.
-
In a separate vessel, dissolve 4-Methyl-3-phenylpentanoic acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow to pre-activate for 1-5 minutes.
-
Add the fresh activated solution to the resin and allow the second coupling to proceed for 1-2 hours.
-
-
Wash the resin thoroughly with DMF (5-7 times).
-
Re-evaluate the coupling completion with a Kaiser test. If the test is negative, proceed to the next step in your synthesis. If it remains positive, consider the capping protocol.
Protocol 3: Capping of Unreacted Amines
Capping is the process of acetylating any unreacted N-terminal amino groups to prevent the formation of deletion sequences.[12]
Procedure:
-
Following an incomplete coupling reaction and subsequent washing, prepare a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).[12]
-
Add the capping solution to the resin and allow the reaction to proceed for 5-10 minutes.[12]
-
Thoroughly wash the resin with DMF to remove excess capping reagents.[12]
-
Proceed with the deprotection step for the next cycle.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution & Rationale |
| Low Coupling Yield | Insufficiently reactive coupling reagent. | Switch to a more potent reagent like COMU or PyAOP. These generate more reactive esters that can better overcome the steric hindrance. |
| Inadequate reaction time or temperature. | Increase the coupling reaction time (e.g., to 4 hours or overnight). Gentle heating can also be applied, but with caution to avoid side reactions.[3] | |
| Poor solvation of the growing peptide chain. | Use a more effective solvating solvent system. For difficult sequences, a mixture of DCM/DMF/NMP can be beneficial.[3] | |
| Side Reactions | Racemization at the α-carbon of the preceding amino acid. | Use a weaker base like N-methylmorpholine (NMM) or sym-collidine in place of DIPEA, especially if the preceding residue is prone to racemization.[6] |
| Guanidinylation of the N-terminus. | This is a known side reaction with uronium reagents like HATU. Ensure a slight excess of the carboxylic acid is used relative to the coupling reagent and keep pre-activation times short.[6] Alternatively, switch to a phosphonium-based reagent like PyBOP or PyAOP.[6] |
Purification and Characterization of the Final Peptide
Following the completion of the synthesis and cleavage from the solid support, the crude peptide will contain the desired product along with various impurities.[13]
Purification Protocol
-
Cleavage and Precipitation:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[14]
-
Concentrate the TFA and precipitate the crude peptide with cold diethyl ether.
-
-
Purification by RP-HPLC:
-
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[13][15]
-
A C18-modified silica stationary phase is commonly used.[13]
-
A typical mobile phase system consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[13][15] The TFA helps to protonate the peptide and improve peak shape.[15]
-
Monitor the elution of the peptide and impurities using UV detection at 210-220 nm.[13]
-
-
Fraction Collection and Analysis:
-
Collect fractions containing the target peptide.
-
Analyze the purity of the fractions by analytical HPLC.
-
Pool the fractions with sufficient purity.
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.[13]
-
Characterization
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Analytical HPLC: Assess the purity of the final product.
Conclusion
The successful incorporation of 4-Methyl-3-phenylpentanoic acid into peptide sequences requires a departure from standard coupling protocols. By understanding the mechanistic challenges posed by its steric bulk and employing highly reactive coupling reagents, optimized reaction conditions, and strategic protocols such as double coupling, researchers can effectively integrate this valuable non-canonical amino acid. The methodologies outlined in this guide provide a robust framework for navigating the synthetic complexities, ultimately enabling the exploration of novel peptide therapeutics and materials with enhanced properties.
References
-
Omizzolo. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
- Han, Y., & Kim, Y. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
- Wang, L., et al. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ACS Infectious Diseases, 6(8), 2035-2045.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5673-5680.
- Yoshida, J., et al. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- UC Santa Barbara. (2026, February 20). New technique synthesizes non-natural amino acids for advanced peptide therapeutics. Phys.org.
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3249521, 4-Methyl-3-phenylpentanoic acid. [Link]
- Wang, H., et al. (2020). Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics. Analytical Chemistry, 92(15), 10564-10572.
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
ResearchGate. (PDF) Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. [Link]
- Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 30(23), 1-100.
- European Pharmaceutical Review. (2026, February 20).
-
Gilson. Chromatography and Detection Methods for Peptide Purification. [Link]
-
Polypeptide Group. Aspects of industrial purification of peptides using large-scale chromatography. [Link]
- Brieflands. (2015, January 30). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids.
- Wang, D., et al. (2019). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 10(4), 1149-1154.
-
PubChemLite. 4-methyl-3-phenylpentanoic acid (C12H16O2). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 121009434, 4-Methyl-3-phenylpent-3-enoic acid. [Link]
- ResearchGate. (2024, January 15). Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide.
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Application Note: Friedel-Crafts Strategies for Aryl-Pentanoic Acid Synthesis
This Application Note and Protocol Guide addresses the synthesis of Aryl-Substituted Pentanoic Acids (e.g., 5-phenylpentanoic acid).
Scope Clarification: Scientific Integrity Note: "Pentanoic acid" (Valeric acid, C5H10O2) is a simple aliphatic commodity chemical typically synthesized via the hydroformylation of butene (oxo process) or oxidation of pentanol. It is not synthesized via Friedel-Crafts (FC) chemistry, as FC reactions strictly require an aromatic substrate. Target Audience Relevance: In drug development, "Friedel-Crafts pentanoic acid synthesis" almost universally refers to the synthesis of Aryl-Pentanoic Acid scaffolds (e.g., 5-phenylvaleric acid, 4-phenylvaleric acid). These are critical intermediates for histone deacetylase (HDAC) inhibitors, cardiovascular drugs, and metabolic tracers. This guide focuses on these high-value targets.
Executive Summary
The introduction of a pentanoic acid side chain onto an aromatic ring is a cornerstone transformation in medicinal chemistry. While direct alkylation with linear alkyl halides often leads to rearrangement (isomerization to branched products) and polyalkylation, Friedel-Crafts Acylation using glutaric anhydride followed by reduction remains the "Gold Standard" for linear fidelity. Alternatively, Friedel-Crafts Alkylation using lactones offers a direct, atom-economical route to branched isomers (e.g., 4-phenylpentanoic acid).
This guide details two distinct protocols:
-
The Linear Route (Acylation-Reduction): Synthesis of 5-phenylpentanoic acid via glutaric anhydride.
-
The Branched Route (Direct Alkylation): Synthesis of 4-phenylpentanoic acid via
-valerolactone.
Mechanistic Pathways & Strategic Selection
The choice between acylation and alkylation dictates the regiochemistry of the final pentanoic acid derivative.
Pathway Logic Diagram
Figure 1: Strategic divergence in synthesizing pentanoic acid derivatives. Acylation guarantees linearity; Lactone alkylation favors branching at the gamma-position.
Protocol A: The "Linear" Standard (Glutaric Anhydride Route)
Target: 5-Phenylpentanoic Acid (5-PPA)
Mechanism: Friedel-Crafts Acylation
Phase 1: Synthesis of 4-Benzoylbutyric Acid
Reagents:
-
Benzene (Solvent & Reactant): 10.0 equiv (Excess)
-
Glutaric Anhydride: 1.0 equiv[1]
-
Aluminum Chloride (
): 2.2 equiv (Anhydrous)[1] -
Quench: HCl (conc.) / Ice
Step-by-Step Procedure:
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser topped with a
drying tube. Connect the outlet to a gas trap (NaOH solution) to neutralize HCl gas. -
Catalyst Suspension: Charge the flask with anhydrous
(2.2 equiv). Add dry benzene (5.0 equiv) and cool to 0–5°C in an ice bath.-
Critical Insight:
must be fresh (yellow/green coloration indicates moisture contamination).
-
-
Addition: Dissolve glutaric anhydride (1.0 equiv) in the remaining benzene (5.0 equiv). Add this solution dropwise to the
suspension over 45 minutes.-
Observation: The mixture will turn orange/red and evolve HCl gas.
-
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Then, heat to reflux (80°C) for 1 hour to drive the reaction to completion.
-
Checkpoint: TLC (EtOAc/Hexane 1:1) should show consumption of anhydride.
-
-
Quench: Cool to RT. Pour the reaction mixture slowly onto a slurry of crushed ice (200g) and concentrated HCl (30 mL).
-
Caution: Exothermic hydrolysis of aluminum complexes.
-
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with benzene (
). Combine organics and extract with 10% solution ( ).-
Purification Logic: The product is an acid.[1] It will move to the aqueous base layer, leaving non-acidic impurities (poly-acylbenzenes) in the organic layer.
-
-
Isolation: Acidify the carbonate extract with conc. HCl to pH 1. The solid 4-benzoylbutyric acid will precipitate. Filter, wash with cold water, and dry.
-
Yield Expectation: 80–90%.
-
Phase 2: Reduction to 5-Phenylpentanoic Acid
Method: Clemmensen Reduction (Zinc Amalgam) is preferred for scale; Wolff-Kishner is preferred for acid-sensitive substrates. Protocol (Clemmensen):
-
Amalgam Prep: Treat Zinc wool (10 equiv) with 5%
solution for 5 mins. Decant liquid.[2] -
Reaction: Suspend the keto-acid from Phase 1 in a mixture of toluene, conc. HCl, and water.[3][1][4] Add the Zn(Hg).
-
Reflux: Reflux vigorously for 24 hours, adding conc. HCl portions every 6 hours to maintain acidity.
-
Workup: Cool, separate organic layer, dry over
, and concentrate. Recrystallize from hexane/pentane.
Protocol B: The "Branched" Route (Lactone Alkylation)
Target: 4-Phenylpentanoic Acid (4-PPA) Mechanism: Friedel-Crafts Alkylation via lactone ring opening. Why this method? It is a single-step, atom-economical reaction that introduces a chiral center (racemic unless chiral catalysts are used).
Reagents:
-
Benzene: 10 equiv
- -Valerolactone: 1.0 equiv
- : 3.0 equiv (Excess required to complex the carboxylic acid product)
Step-by-Step Procedure:
-
Activation: In a dry flask under Argon, suspend
(3.0 equiv) in benzene. -
Addition: Add
-valerolactone (1.0 equiv) dropwise at RT.-
Mechanistic Note: The Lewis acid complexes with the lactone carbonyl, facilitating C-O bond cleavage at the gamma position to form a secondary carbocation stabilized by the aluminum species.
-
-
Reaction: Stir at reflux for 4–6 hours.
-
Monitoring: Monitor by GC-MS. Look for the mass shift corresponding to the addition of benzene (+78 - 2H).
-
-
Quench & Workup: Pour onto ice/HCl. Extract with ether.[4]
-
Extraction Strategy: Extract the ether layer with 1M NaOH. Separate the aqueous layer (contains the product salt). Acidify the aqueous layer with HCl to precipitate 4-phenylpentanoic acid.
-
Purification: Distillation under reduced pressure (bp ~170°C at 10 mmHg).
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Protocol A (Glutaric Anhydride) | Protocol B (Lactone Alkylation) |
| Primary Product | 5-Phenylpentanoic Acid (Linear) | 4-Phenylpentanoic Acid (Branched) |
| Step Count | 2 Steps (Acylation + Reduction) | 1 Step (Direct Alkylation) |
| Atom Economy | Lower (Loss of O during reduction) | High (100% atom mapping) |
| Regioselectivity | >99% Linear | ~90% Branched (Gamma-attack) |
| Key Risk | Incomplete reduction of ketone | Isomerization of carbocation |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Catalyst deactivation by moisture. | Use fresh bottle of |
| Polyalkylation | Benzene concentration too low. | Use Benzene as the solvent (large excess) to dilute the active electrophile. |
| Positional Isomers | Rearrangement during alkylation. | Lower the reaction temperature (0°C) for Protocol B; switch to Protocol A for strict linearity. |
| Emulsions | Aluminum salts during workup. | Filter the quenched mixture through Celite before extraction; use Rochelle's salt wash. |
References
-
Friedel-Crafts Acylation with Glutaric Anhydride
- Source: Somerville, L. F.; Allen, C. F. H. (1933). " -Benzoylpropionic Acid". Organic Syntheses, 13, 12. (Adapted for Glutaric Anhydride).
-
URL:
-
Lactone Alkylation Stereospecificity
- Source: Brauman, J. I., & Pandell, A. J. (1970). "Stereospecific Friedel-Crafts reaction. Alkylation of benzene with -valerolactone". Journal of the American Chemical Society, 92(2), 529-530.
-
URL:
-
General Friedel-Crafts Mechanism & Review
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B [mdpi.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Enzymatic kinetic resolution of 4-Methyl-3-phenylpentanoic acid
Application Note: Enzymatic Kinetic Resolution of 4-Methyl-3-phenylpentanoic Acid
Executive Summary
Enantiomerically pure 3-aryl alkanoic acids are critical chiral synthons used in the asymmetric synthesis of antibacterial agents (e.g., malyngolide), bisabolene sesquiterpenes, and β-methyl amino acids[1]. However, achieving high enantiopurity in these compounds is notoriously difficult due to remote steric hindrance. This application note details a robust, self-validating protocol for the hydrolase-catalyzed kinetic resolution of (±)-4-methyl-3-phenylpentanoic acid via its ethyl ester ((±)-ethyl 4-methyl-3-phenylpentanoate). By leveraging specific biocatalysts—Candida antarctica lipase A (CAL-A), Candida antarctica lipase B (CAL-B), and Pig Liver Esterase (PLE)—researchers can overcome severe C3 steric clashes to isolate highly enantioenriched products[2].
Mechanistic Rationale & Biocatalyst Selection
The Steric Challenge at the C3 Position
In standard lipase-mediated resolutions, substrates with methyl branching (e.g., 3-phenylbutanoic acid) are readily resolved. However, replacing the C3 methyl group with an isopropyl group (as in 4-methyl-3-phenylpentanoic acid) drastically reduces biocatalytic activity[2]. Out of 19 standard commercial hydrolases, the vast majority display zero hydrolytic activity toward (±)-ethyl 4-methyl-3-phenylpentanoate due to the inability of the enzyme's acyl-binding pocket to accommodate the bulky isopropyl moiety[3].
Enzyme Specificity and Co-Solvent Effects
Only enzymes with highly flexible or specifically contoured active sites can process this substrate:
-
CAL-A and CAL-B selectively hydrolyze the (S)-enantiomer, yielding the (S)-acid and leaving the unreacted (R)-ester[4].
-
PLE (Pig Liver Esterase) exhibits the opposite stereopreference, selectively yielding the (R)-acid[4].
Critical Causality Note on Solvents: Attempts to enhance enantiomeric excess (ee) using organic co-solvents (dioxane, acetone, or tert-butyl methyl ether) result in a severe reduction in catalytic activity[5]. This occurs because hydrophilic co-solvents strip the essential hydration shell from the enzyme surface, collapsing the catalytic conformation. Therefore, the reaction must be performed in a purely aqueous biphasic system.
Catalytic cycle of serine hydrolases during the enantioselective ester hydrolysis.
Experimental Methodology: Self-Validating Protocol
To ensure data integrity, this protocol embeds System Suitability Tests (SST) and mass-balance validation.
Reagents & Materials
-
Substrate: (±)-Ethyl 4-methyl-3-phenylpentanoate (Synthesized via conjugate addition of isopropyl magnesium bromide to cinnamic acid, followed by Fischer esterification)[1].
-
Biocatalysts: CAL-B (immobilized on acrylic resin, e.g., Novozym 435), CAL-A (free lyophilized powder), or PLE.
-
Buffer: 0.1 M Potassium phosphate buffer, pH 7.0.
-
Solvents: HPLC-grade Hexane, Ethyl Acetate (EtOAc), Isopropanol (i-PrOH), and Trifluoroacetic acid (TFA).
Protocol Steps
Step 1: Reaction Assembly & Controls
-
Test Vessel: Add 50 mg of (±)-ethyl 4-methyl-3-phenylpentanoate to 5.0 mL of 0.1 M phosphate buffer (pH 7.0).
-
Negative Control: Prepare an identical vessel without enzyme. (Validates that background chemical hydrolysis is 0%).
-
Positive Control: Prepare a vessel using (±)-ethyl 3-phenylbutanoate. (Validates enzyme batch activity).
Step 2: Biocatalysis Initiation
-
Add the selected biocatalyst (e.g., 50 mg of immobilized CAL-B or 10 mg of free PLE) to the test vessel.
-
Incubate in an orbital shaker at 250 rpm and 25 °C. Note: Lowering the temperature to 4 °C can marginally improve enantioselectivity but will significantly depress the conversion rate[5].
Step 3: In-Process Monitoring
-
At 24h, 48h, and 72h, extract a 50 µL aliquot.
-
Partition the aliquot with 100 µL of hexane/EtOAc (1:1). Centrifuge at 10,000 x g for 2 min.
-
Transfer the organic layer to an HPLC vial, evaporate under N₂, and reconstitute in the HPLC mobile phase.
Step 4: Reaction Termination & Downstream Separation
-
Terminate the reaction by filtering off the immobilized enzyme (or adding 5 mL of EtOAc for free enzymes).
-
Acid-Base Extraction:
-
Extract the biphasic mixture with EtOAc (3 x 10 mL). The organic layer contains the unreacted ester.
-
Acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract with EtOAc (3 x 10 mL) to recover the enantiopure product acid.
-
Alternative: Column chromatography (silica gel) can be used to prevent emulsion formation and improve mass recovery[5].
-
Workflow of the hydrolase-catalyzed kinetic resolution and downstream separation.
Analytical Validation (Chiral HPLC)
To calculate the Enantiomeric Ratio (E-value) and validate the system, baseline resolution of the enantiomers is strictly required.
-
Column: Daicel Chiralcel OJ-H or OD-H (250 mm × 4.6 mm).
-
Mobile Phase: Hexane / Isopropanol (containing 3% Trifluoroacetic acid) = 99:1 (v/v)[6].
-
Flow Rate: 0.5 mL/min.
-
Temperature: 0 °C to 25 °C (optimize for baseline separation).
-
Detection: UV at λ = 209.8 nm[6].
Self-Validation (Mass Balance Equation):
Ensure that the conversion (
Quantitative Data Summary
The table below summarizes the expected biocatalytic performance for the resolution of (±)-ethyl 4-methyl-3-phenylpentanoate based on empirical screenings[3][4].
| Biocatalyst | Enantiomeric Preference | Relative Conversion | Enantioselectivity (E-value) | Application Suitability |
| CAL-A (Free) | (S)-Acid | Moderate | Good | Best for rapid generation of (S)-acid. |
| CAL-B (Immobilized) | (S)-Acid | Low | Excellent | Best for ultra-high enantiopurity; requires longer incubation. |
| PLE (Pig Liver Esterase) | (R)-Acid | Moderate | Moderate | Sole viable option for selectively accessing the (R)-acid. |
| Pseudomonas cepacia | N/A | Zero | N/A | Fails due to C3 isopropyl steric clash. |
References
-
Title: Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids Source: Tetrahedron: Asymmetry (Almac Group / University College Cork) URL: [Link]
-
Title: Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids (Reference for substrate synthesis methodologies) Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yields in 4-Methyl-3-phenylpentanoic acid production
Technical Support Center: 4-Methyl-3-phenylpentanoic Acid Production
Executive Summary & Diagnostic Framework
The Challenge: Synthesizing 4-Methyl-3-phenylpentanoic acid (CAS: 51690-50-7) presents a classic conflict between steric hindrance and electronic activation. The molecule features a bulky isopropyl group adjacent to the reaction center (C3), creating significant steric drag during C-C bond formation.
Whether you are utilizing Route A (Friedel-Crafts Alkylation) or Route B (Conjugate Addition) , low yields typically stem from three distinct failure modes:
-
Oligomerization: The starting material (4-methyl-2-pentenoic acid) polymerizes before coupling.
-
Regio-scrambling: Carbocation rearrangement leads to the 4-phenyl isomer.
-
Incomplete Conversion: Steric shielding by the isopropyl group prevents nucleophilic attack.
Diagnostic Logic Tree: Before adjusting parameters, use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic decision tree for isolating yield loss mechanisms.
Troubleshooting Route A: Friedel-Crafts Alkylation
Context: This route involves the alkylation of benzene with 4-methyl-2-pentenoic acid using a Lewis Acid (
Q1: My reaction mixture turns into a black tar, and yield is <30%. What is happening?
Root Cause: Rapid polymerization of the
Corrective Protocol:
-
Invert Addition Order: Do not add benzene to the acid/catalyst mixture. Instead, dissolve the catalyst in a large excess of benzene (acting as both reagent and solvent) first.
-
High-Dilution Feed: Slowly add the 4-methyl-2-pentenoic acid to the benzene/catalyst mixture over 4–6 hours. This keeps the instantaneous concentration of the alkene low, favoring the reaction with benzene over self-polymerization.
-
Temperature Modulation: Lower the temperature to 0–5°C during addition. While Friedel-Crafts alkylation often requires heat, the initial complexation is exothermic. Heat to reflux only after addition is complete.
Q2: I see a significant impurity (15-20%) with the same molecular weight. Is this a stereoisomer?
Root Cause: Carbocation Rearrangement (Hydride Shift).[1] The desired reaction proceeds via a secondary carbocation at C3. However, a 1,2-hydride shift from C4 can generate a tertiary carbocation at C4. Attack of benzene at C4 yields 4-methyl-4-phenylpentanoic acid , a difficult-to-separate regioisomer.
Mechanistic Insight:
-
Desired Path: Protonation at C2
Cation at C3 (Secondary, stabilized by hyperconjugation). -
Undesired Path: Hydride shift
Cation at C4 (Tertiary, thermodynamically more stable).
Optimization Table: Catalyst Selection
| Catalyst | Acidity | Isomer Ratio (C3:C4) | Yield | Recommendation |
| High | 60:40 | High | Avoid (Promotes rearrangement) | |
| Moderate | 85:15 | Moderate | Acceptable | |
| High (Brønsted) | 50:50 | Low | Avoid | |
| TfOH (Triflic Acid) | Very High | 40:60 | High | Avoid |
| HF (Liquid) | High | 90:10 | High | Gold Standard (Industrial) |
Note: If HF is not feasible due to safety, use
Troubleshooting Route B: Metal-Catalyzed Conjugate Addition
Context: This route uses a phenyl-metal species (Ph-B(OH)
Q3: The reaction stalls at 50% conversion despite excess phenylboronic acid. Why?
Root Cause: Steric hindrance at the
The "TMSCl Activation" Protocol:
To force the reaction to completion, you must activate the carbonyl oxygen, making the
-
Substrate: Use the ester (Ethyl 4-methyl-2-pentenoate), not the free acid.
-
Additive: Add 1.5 equivalents of Chlorotrimethylsilane (TMSCl) .
-
Solvent System: Switch to a Toluene/Water biphasic system (10:1) if using Boronic acids.[7] The water interface helps solubilize the boronic acid while the organic phase hosts the catalyst.
Q4: How do I prevent the dimerization of phenylboronic acid (Biphenyl formation)?
Root Cause: Homocoupling. In oxidative conditions, phenylboronic acid reacts with itself rather than the enoate.
Corrective Actions:
-
Degas Solvents: Oxygen promotes homocoupling. Sparge all solvents with Argon for 20 minutes.
-
Slow Addition: Add the phenylboronic acid as a solution via syringe pump to keep its concentration low relative to the enoate.
-
Base Selection: Switch from
to or . Stronger bases can accelerate homocoupling in this specific steric environment.
Experimental Protocol: Optimized Workup
Issue: Users often lose 10-15% yield during extraction due to emulsion formation or solubility in the aqueous phase.
Step-by-Step Recovery Guide:
-
Quench: Pour reaction mixture into ice-cold 1M HCl. (Do not use water alone; low pH prevents emulsion by protonating the acid/surfactants).
-
Phase Separation: Extract with MTBE (Methyl tert-butyl ether) rather than Ethyl Acetate.
-
Why? MTBE forms sharper phase cuts and pulls less water into the organic layer, reducing drying time and losses.
-
-
The "Back-Extraction" (Critical Step):
-
The target molecule (4-Methyl-3-phenylpentanoic acid) has significant water solubility due to the carboxylic acid.
-
Action: Adjust the aqueous layer to pH 10-11 with NaOH. Wash with minimal organic solvent (removes neutral impurities).
-
Re-acidify: Acidify the aqueous layer back to pH 1-2.
-
Extract: Extract again with MTBE. This "Acid-Base Swing" purifies the product and recovers material trapped in the aqueous phase.
-
Mechanistic Visualization
The following diagram illustrates the competing pathways in the Friedel-Crafts route, highlighting where the yield loss occurs.
Figure 2: Mechanistic pathways showing the competition between polymerization, rearrangement, and desired alkylation.
References
-
Lipshutz, B. H., et al. (1987). "TMSCl-mediated conjugate additions." Tetrahedron Letters, 28(9), 945-948. Link
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (General reference for AlCl3 rearrangement mechanisms). Link
-
BenchChem. (2025).[8] "Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate." (Analogous chemistry for phenyl-alkanoic acids). Link
-
PubChem. (2025).[9] "4-Methyl-3-phenylpentanoic acid Compound Summary." National Library of Medicine. Link
-
Organic Chemistry Portal. (2023). "Friedel-Crafts Alkylation." (Mechanism and catalyst selection). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Friedel-Crafts Alkylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-Methyl-3-phenylpentanoic acid | C12H16O2 | CID 3249521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methyl-3-phenylpentanoic Acid
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are working with 4-methyl-3-phenylpentanoic acid. It addresses common challenges encountered during its purification and offers practical, field-tested solutions. The information is structured to provide both immediate troubleshooting support and a deeper understanding of the underlying chemical principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 4-methyl-3-phenylpentanoic acid. Each question is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.
Recrystallization Problems
Question 1: My recrystallized 4-methyl-3-phenylpentanoic acid is still impure. What went wrong?
Answer:
Impurity in the final product after recrystallization can stem from several factors. The key to a successful recrystallization is the significant difference in solubility of the desired compound and its impurities in the chosen solvent at high and low temperatures.[1] Here are the most common reasons for persistent impurities and how to address them:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room or lower temperatures. If the impurities have similar solubility profiles to 4-methyl-3-phenylpentanoic acid in the selected solvent, co-crystallization can occur.
-
Solution: Conduct a thorough solvent screen. Test small amounts of your crude product in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes, or mixtures thereof).[2] A good starting point for a carboxylic acid like this might be a mixed solvent system, such as ethanol/water or toluene/heptane.[3]
-
-
Cooling Rate Was Too Fast: Rapid cooling of the saturated solution can lead to the trapping of impurities within the crystal lattice.[4]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once crystal formation appears complete at room temperature, you can then place the flask in an ice bath to maximize the yield.[2]
-
-
Insufficient Washing of Crystals: Impurities can adhere to the surface of the crystals.
-
Solution: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent.[2] Using a warm or large volume of solvent will redissolve some of your product, reducing the yield.
-
-
Presence of "Oiling Out": The compound may have separated as a liquid (an oil) instead of solid crystals. This oil can trap impurities.
-
Solution: "Oiling out" often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a great extent. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool more slowly.[4]
-
Question 2: No crystals are forming after cooling the recrystallization solution. What should I do?
Answer:
The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature. Here are several techniques to induce crystallization:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Seed the Solution: If you have a small amount of pure 4-methyl-3-phenylpentanoic acid, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
Reduce the Solvent Volume: It's possible that too much solvent was used initially. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again. Be careful not to evaporate too much, as this can cause the product to "crash out" of solution too quickly, trapping impurities.[4]
-
Cool to a Lower Temperature: If crystals have not formed at room temperature, try placing the flask in an ice bath or even a colder bath (e.g., ice/salt) for a period.
Chromatography Problems
Question 3: I'm having trouble separating 4-methyl-3-phenylpentanoic acid from a non-polar impurity using column chromatography. What should I try?
Answer:
Successful separation by column chromatography depends on the differential partitioning of compounds between the stationary phase and the mobile phase.[5] For a polar compound like a carboxylic acid and a non-polar impurity, a normal-phase setup (polar stationary phase, non-polar mobile phase) is typically effective.[6]
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: Start with a very non-polar eluent (e.g., hexanes or petroleum ether) to elute the non-polar impurity first. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or diethyl ether in increasing proportions. This will eventually elute your more polar carboxylic acid.
-
TLC as a Guide: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give a good separation of spots on the TLC plate, with the desired compound having an Rf value between 0.2 and 0.4 for good column separation.[6]
-
-
Stationary Phase Considerations:
-
Silica Gel: Standard silica gel is a good choice for separating compounds of differing polarities.[5]
-
Acid-Washed Silica: Given that your target compound is an acid, using acid-washed silica gel can sometimes improve peak shape and prevent streaking that can occur with basic impurities interacting with the silica.
-
-
Sample Loading:
-
Dry Loading: If your crude product has low solubility in the initial mobile phase, consider "dry loading." Dissolve the sample in a volatile solvent, adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent. The resulting dry powder can then be added to the top of the column.[5]
-
Question 4: My 4-methyl-3-phenylpentanoic acid is streaking on the TLC plate and eluting as a broad band from my column. Why is this happening?
Answer:
Streaking on a TLC plate and broad bands in column chromatography are often indicative of the same underlying issues:
-
Sample Overloading: Applying too much sample to the TLC plate or column is a common cause of streaking and band broadening.
-
Solution: Use a more dilute solution for spotting the TLC plate. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically, a mass ratio of crude material to stationary phase of 1:30 to 1:100 is a good starting point).
-
-
Interactions with the Stationary Phase: Carboxylic acids can sometimes interact strongly with the silica gel, leading to poor separation.
-
Solution: Add a small amount of a modifying acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This can help to protonate the silica surface and reduce strong interactions with your acidic compound, resulting in sharper peaks.
-
-
Inappropriate Solvent System: If the mobile phase is not polar enough, the compound will move very slowly and can appear as a streak. Conversely, if it is too polar, it will move with the solvent front and not separate from other components.
-
Solution: Re-optimize your mobile phase using TLC, as described in the previous answer.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of 4-methyl-3-phenylpentanoic acid?
A1: The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthesis.[7]
-
By-products: Compounds formed from side reactions.[7] For instance, if the synthesis involved a malonic ester, incompletely hydrolyzed or decarboxylated intermediates could be present.
-
Reagents and Catalysts: While less common in the final isolated product, traces of reagents or catalysts might persist.[8]
-
Degradation Products: The compound might degrade under harsh reaction or workup conditions.[8]
Q2: What is the expected physical state and appearance of pure 4-methyl-3-phenylpentanoic acid?
A2: Based on its molecular structure and the properties of similar compounds, 4-methyl-3-phenylpentanoic acid is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder.
Q3: Can I use distillation to purify 4-methyl-3-phenylpentanoic acid?
A3: While distillation is a powerful purification technique for liquids, it is generally not suitable for solids with relatively high boiling points and potential for decomposition at atmospheric pressure. For a compound like 4-methyl-3-phenylpentanoic acid, vacuum distillation might be possible, but recrystallization or chromatography are typically more practical and effective methods for achieving high purity on a laboratory scale.
Q4: How can I confirm the purity of my final product?
A4: Several analytical techniques can be used to assess the purity of your 4-methyl-3-phenylpentanoic acid:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically broaden and depress the melting point.[2]
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound.[9]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
III. Experimental Protocols & Visualizations
Protocol 1: Standard Recrystallization Procedure
This protocol outlines a general procedure for recrystallizing 4-methyl-3-phenylpentanoic acid. The choice of solvent(s) should be determined by preliminary solubility tests.
Step-by-Step Methodology:
-
Dissolution: Place the crude 4-methyl-3-phenylpentanoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.[3][10] If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[10]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.[10]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for some time. For complete drying, the crystals can be transferred to a watch glass and left to dry or placed in a vacuum oven at a temperature well below the melting point.
Workflow Visualizations
Caption: Troubleshooting workflow for recrystallization.
Sources
- 1. mt.com [mt.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromtech.com [chromtech.com]
- 6. columbia.edu [columbia.edu]
- 7. ijpsr.com [ijpsr.com]
- 8. ajrconline.org [ajrconline.org]
- 9. PubChemLite - 4-methyl-3-phenylpentanoic acid (C12H16O2) [pubchemlite.lcsb.uni.lu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Overcoming steric hindrance in 4-Methyl-3-phenylpentanoic acid functionalization
[1]
Status: Operational Topic: Overcoming Steric Hindrance in Beta- & Gamma-Branched Carboxylic Acids Ticket ID: #STERIC-4M3P Audience: Medicinal Chemists, Process Chemists[1]
Executive Summary: The "Beta-Gamma Wall"
You are likely encountering low yields (<30%) or incomplete conversion when attempting to functionalize 4-Methyl-3-phenylpentanoic acid .[1]
The Root Cause: This molecule presents a unique steric challenge we define as the "Beta-Gamma Wall."
-
Beta-Position (C3): The phenyl ring creates significant electronic and steric shielding.[1]
-
Gamma-Position (C4): The isopropyl group (4-methyl) adds bulk that locks the C3-C4 bond rotation, forcing the phenyl ring to crowd the carboxyl group (C1) and the alpha-carbon (C2).
Standard reagents (EDC, DCC, simple acid chlorides) often fail because the nucleophile cannot penetrate this "folded" conformation. This guide provides high-energy, low-profile activation protocols to overcome this barrier.
Module 1: Amide & Ester Coupling (The "Front Door")
Decision Matrix: Selecting the Right Activation Strategy
Do not default to EDC/NHS.[1] Use this logic flow to select the correct reagent based on your nucleophile's steric profile.
Figure 1: Reagent selection logic based on nucleophile sterics and electronic properties.
Protocol A: Ghosez’s Reagent (Neutral Acid Chloride Formation)[1]
Why this works: Thionyl chloride (
Reagents:
-
Substrate: 4-Methyl-3-phenylpentanoic acid (1.0 equiv)[1]
-
Ghosez’s Reagent: 1.2 – 1.5 equiv
-
Solvent: Anhydrous DCM or CHCl3
-
Nucleophile: Amine/Alcohol (1.1 equiv)[1]
-
Base:
or DIPEA (2.0 equiv)[1]
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM under
. -
Addition: Add Ghosez’s reagent dropwise at 0°C.
-
Formation: Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC (quench aliquot with MeOH -> look for methyl ester).[1]
-
Coupling: Cool to 0°C. Add the amine/alcohol followed by the base.
-
Completion: Warm to RT and stir for 4–12 hours.
Protocol B: TFFH (Acid Fluoride Activation)
Why this works: Acid fluorides are less sterically demanding than acid chlorides (Fluorine is smaller than Chlorine) and are highly reactive toward amines but stable to water.[1] This is the "Gold Standard" for coupling extremely hindered residues (e.g., Aib, N-methyl amino acids).
Reagents:
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 1.1 equiv[1]
-
Base: DIPEA (2.5 equiv)[1]
-
Solvent: DCM or DMF[2]
Step-by-Step Workflow:
Module 2: Alpha-Functionalization (The "Side Door")
Attempting to alkylate the C2 position (alpha-carbon) directly with LDA often fails due to the bulk of the C3-phenyl group blocking the approach of the electrophile.
Solution: Evans Auxiliary (Chiral Oxazolidinone)[1][5]
You must move the reaction center away from the steric wall using a chiral auxiliary. This forces the enolate into a rigid Z-conformation, exposing the Re or Si face away from the phenyl ring.
Figure 2: Evans Auxiliary pathway to overcome steric occlusion at the alpha-carbon.[1]
Critical Optimization Parameters:
| Parameter | Recommendation | Reason |
|---|---|---|
| Base | NaHMDS (not LDA) | Sodium enolates are often more reactive than Lithium enolates for hindered substrates due to looser aggregation.[1] |
| Temperature | -78°C to -40°C | Do not warm rapidly. The steric bulk destabilizes the enolate; warming causes decomposition. |
| Electrophile | MeI, Allyl-Br, Bn-Br | Only highly reactive electrophiles will work.[1][5] Secondary halides will fail.[1] |
Troubleshooting & FAQ
Q: My reaction turns black and yields are <10% with Thionyl Chloride ( ). Why?
A: The combination of the phenyl ring and the elevated temperature required for
-
Fix: Switch to Ghosez’s Reagent (Protocol A) which works at room temperature and is neutral, preventing acid-catalyzed cyclization.[1]
Q: I see the active ester by LCMS, but the amine won't couple. What is happening?
A: You have formed the activated species (e.g., O-acylisourea with EDC or OBt ester with HATU), but the amine cannot approach due to the "Beta-Gamma Wall." The active ester eventually hydrolyzes back to the acid.
-
Fix: Use TFFH (Protocol B).[1] The acyl fluoride is smaller and "hotter," allowing the amine to attack before hydrolysis occurs.
Q: Can I use microwave irradiation to force the reaction?
A: Proceed with caution. While heat overcomes steric barriers, this substrate is prone to thermal decarboxylation or racemization at the C2 position if heated excessively (>80°C) in basic media.
-
Recommendation: Use microwave heating (60°C, 15 min) only if using TFFH or Ghosez protocols. Do not microwave with carbodiimides (EDC/DCC).[1]
References
-
Ghosez’s Reagent Mechanism & Protocol
-
TFFH (Acid Fluoride)
-
Evans Auxiliary for Hindered Enolates
-
Amide Bond Formation Review (Steric Focus)
Sources
- 1. 4-Methyl-3-phenylpentanoic acid | C12H16O2 | CID 3249521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. researchgate.net [researchgate.net]
Minimizing decarboxylation side reactions in acid synthesis
Technical Support Center: Acid Synthesis & Stability
Welcome. If you are reading this, you are likely facing a yield collapse during the isolation of a carboxylic acid—specifically one with a carbonyl group at the beta-position (e.g.,
As a Senior Application Scientist, I often see researchers treat decarboxylation as an unavoidable "act of nature." It is not. It is a predictable, mechanistically driven event that can be arrested by controlling the thermodynamic and kinetic environment of your molecule.
This guide moves beyond basic textbook advice. We will dismantle the mechanism of decarboxylation and engineer a self-validating workflow to prevent it.
Part 1: The Mechanistic Root Cause
To stop decarboxylation, you must understand exactly how it happens. It is not a random decomposition; it is a concerted pericyclic reaction.
The "Six-Membered Death Spiral"
Most thermal decarboxylations of
-
Protonation: The carboxylic acid must be protonated (R-COOH, not R-COO⁻).
-
Conformation: The molecule must be able to rotate so the carbonyl oxygen can hydrogen-bond with the acid proton.
Key Insight: If you prevent the formation of the protonated acid (by keeping it as a salt) or prevent the necessary conformation, decarboxylation becomes mechanistically impossible under standard conditions.
Figure 1: The concerted mechanism of thermal decarboxylation. Note that the reaction initiates from the protonated acid form.
Part 2: Critical Control Parameters (Troubleshooting Modules)
This section addresses the three pillars of stability: pH, Temperature, and Solvent .
Module A: pH Control (The "On/Off" Switch)
Q: Why does my product decompose during the acid quench?
A: You are inadvertently turning the "decarboxylation switch" ON.
The carboxylate anion (
Protocol Adjustment:
-
Do not acidify to pH 1-2 unless absolutely necessary.
-
Target pH: If your product allows, stop acidification at pH 4-5 . Most carboxylic acids have a pKa of ~4.5. At pH 4.5, 50% of your molecule is still in the stable anionic form.
-
Buffer: Use a Citrate or Phosphate buffer rather than strong mineral acids (HCl) to avoid local "hotspots" of high acidity.
Module B: Temperature & Workup
Q: I lost my product on the rotovap. What happened? A: The combination of vacuum (lowering the boiling point of the solvent but not the activation energy of decomposition) and bath heat accelerated the reaction.
The "Cold-Workup" Standard:
| Parameter | Standard Practice (Risky) | Optimized Protocol (Safe) |
|---|---|---|
| Quench Temp | Room Temperature (25°C) | 0°C to -5°C (Ice/Salt Bath) |
| Acid Source | 1M HCl | Cold 1M KHSO₄ or Citric Acid |
| Extraction | Diethyl Ether / EtOAc | Pre-chilled EtOAc (0°C) |
| Drying | MgSO₄ (Exothermic hydration) | Na₂SO₄ (Slower, less heat) |
| Evaporation | Rotovap at 40°C | Nitrogen Stream (if <100mg) or Lyophilization |
Module C: Mild Hydrolysis Protocols
Q: How do I hydrolyze a
Protocol 1: Chemical Hydrolysis (LiOH Method)
-
Why LiOH? Lithium coordinates with the carbonyl oxygens, potentially stabilizing the intermediate, and the reaction proceeds at room temperature or 0°C.
-
Step-by-Step:
-
Dissolve ester (1.0 eq) in THF:Water (3:1). Cool to 0°C .
-
Add LiOH (1.1 eq) slowly.
-
Monitor by TLC. Do not heat.
-
Once complete, dilute with ether (to remove non-acidic impurities).
-
Critical Step: Acidify the aqueous layer carefully at 0°C to pH 4-5 (see Module A) and extract immediately into cold ethyl acetate [2].
-
Protocol 2: Enzymatic Hydrolysis (Pig Liver Esterase)
-
Best for: Highly sensitive substrates or chiral resolution.
-
Step-by-Step:
-
Suspend ester in Phosphate Buffer (pH 8.0).
-
Add Pig Liver Esterase (PLE) (approx 100 units/mmol).
-
Stir at 25°C .
-
Maintain pH 8.0 by automatic titration with dilute NaOH (pH-stat) [3].
-
This method avoids all exposure to harsh acids or bases.
-
Part 3: Decision Tree for Isolation
Before you start your workup, use this logic flow to determine the safest path.
Figure 2: Strategic decision tree for minimizing decarboxylation risk during workup.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store my
-
At -80°C .
-
In a frozen matrix (e.g., benzene/water) to restrict molecular motion.
-
Ideally, store as the stable carboxylate salt and acidify only immediately before use [4].
Q: Does the solvent matter for decarboxylation rates? A: Yes.
-
Protic solvents (Water, Alcohols): Can sometimes stabilize the transition state but also solvate the anion.
-
Aprotic polar solvents (DMSO, DMF): These are dangerous.[1] They enhance the nucleophilicity of counter-ions and can facilitate "Krapcho-type" decarboxylations even without strong heat. Avoid DMSO if you are trying to prevent decarboxylation [5].
Q: I need to analyze my sample by GC-MS. How?
A: You cannot inject a
-
Method: Use TMS-diazomethane (converts acid to methyl ester) or MSTFA (silylation) at room temperature before injection [4].
References
-
Westheimer, F. H., & Jones, W. A. (1941). The Effect of Solvent on Some Reaction Rates. Journal of the American Chemical Society, 63(12), 3283–3286. Link
-
BenchChem Technical Support. (2025). Preventing Decarboxylation of Beta-Keto Acids During Analysis.[2] BenchChem Troubleshooting Guides. Link
-
Ohno, M., et al. (1981). Asymmetric Hydrolysis of Esters with Pig Liver Esterase.[3] Journal of the American Chemical Society. (Specific protocol adaptation for sensitive esters).
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Master Organic Chemistry. Link
- Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, and Alpha-Cyano Esters. Synthesis, 805-822. (Context on conditions to avoid).
Sources
Solvent selection for recrystallizing 4-Methyl-3-phenylpentanoic acid
Technical Support Center: 4-Methyl-3-phenylpentanoic Acid Purification
Overview
Purifying 4-Methyl-3-phenylpentanoic acid via recrystallization presents a unique thermodynamic challenge. With a reported melting point of approximately 47 °C[1], this compound falls into the category of low-melting-point solids. When attempting to recrystallize such compounds, researchers frequently encounter "oiling out"—a phenomenon where the compound separates from the solvent as an immiscible liquid rather than forming a crystalline lattice[2]. This guide provides field-proven troubleshooting strategies, solvent selection matrices, and self-validating protocols to ensure high-purity crystalline yields.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my 4-Methyl-3-phenylpentanoic acid form an oil instead of precipitating as a solid during cooling? A: "Oiling out" occurs when the saturation temperature of the solution exceeds the melting point of the solute[3]. Because 4-Methyl-3-phenylpentanoic acid melts at just 47 °C[1], cooling a concentrated hot solution often causes the compound to crash out as a supercooled liquid phase before the temperature drops low enough to thermodynamically favor crystal lattice formation[4]. To resolve this, you must lower the saturation temperature by either decreasing the solute concentration or altering the solvent system so that precipitation only begins below 47 °C.
Q2: How do I select the optimal solvent system for this specific compound? A: 4-Methyl-3-phenylpentanoic acid possesses a non-polar aliphatic/aromatic backbone and a polar carboxylic acid headgroup. It is highly soluble in non-polar solvents, making single-solvent recrystallization exceptionally difficult[2]. The most effective approach is a binary solvent pair (solvent/anti-solvent). Ethyl acetate (EtOAc) acts as an excellent primary solvent to dissolve the crude mixture, while Hexane or Petroleum Ether (PE) serves as the anti-solvent to tune the solubility curve[5].
Q3: How can I force nucleation if the solution remains supercooled and clear? A: If the solution reaches room temperature without oiling out but remains clear, it is supersaturated. You can induce nucleation by scratching the inner wall of the flask with a glass stirring rod, which creates microscopic glass shards that act as nucleation sites[3]. Alternatively, introduce a seed crystal of pure 4-Methyl-3-phenylpentanoic acid. If neither works, cooling the flask to -20 °C in a freezer will decrease solubility further and force lattice formation.
Quantitative Data: Solvent Selection Matrix
To optimize the recrystallization of 4-Methyl-3-phenylpentanoic acid, the solvent must not be heated past the compound's melting point (47 °C) to prevent melting the solid rather than dissolving it[4].
| Solvent | Boiling Point (°C) | Polarity Index | Role in Binary System | Suitability & Mechanistic Notes |
| Ethyl Acetate (EtOAc) | 77.1 | 4.4 | Primary Solvent | High. Dissolves the compound readily at low heat (< 45 °C). |
| Hexane / Pet. Ether | 68.0 | 0.1 | Anti-Solvent | High. Lowers solubility when added dropwise to the EtOAc solution, forcing precipitation[5]. |
| Ethanol | 78.4 | 5.2 | Primary Solvent | Moderate. Can be paired with water, but high risk of oiling out due to strong hydrogen bonding. |
| Water | 100.0 | 10.2 | Anti-Solvent | Low. Causes low-melting organic acids to immediately separate as a liquid phase upon cooling[2]. |
Self-Validating Experimental Protocol: Binary Recrystallization
This protocol utilizes an EtOAc/Hexane system and incorporates self-validating checkpoints to ensure the thermodynamic conditions favor crystallization over oiling out.
Step 1: Initial Dissolution (Temperature Control)
-
Place the crude 4-Methyl-3-phenylpentanoic acid in an Erlenmeyer flask.
-
Add a minimal volume of Ethyl Acetate (EtOAc) warmed to no more than 45 °C .
-
Validation Check: Heating above 47 °C will melt the solid instead of dissolving it, guaranteeing an oiled-out product[4].
-
-
Swirl until the solid is completely dissolved.
Step 2: Anti-Solvent Addition 4. Maintain the solution temperature at ~40 °C. 5. Add Hexane dropwise while swirling continuously. 6. Stop adding Hexane the exact moment the solution becomes faintly cloudy (the cloud point). 7. Add 1-2 drops of EtOAc to clear the solution.
-
Validation Check: The solution must be perfectly clear before cooling begins; any residual cloudiness indicates premature phase separation.
Step 3: Controlled Cooling & Nucleation 8. Allow the flask to cool slowly to room temperature on a non-conductive surface (e.g., a cork ring). 9. Troubleshooting Check: If an oil forms at the bottom of the flask, reheat the solution to 40 °C, add 0.5 mL of EtOAc to decrease the saturation temperature, and repeat the cooling process[2]. 10. Once at room temperature, if crystals have not formed, scratch the inside of the flask with a glass rod[3]. 11. Transfer the flask to a -20 °C freezer for 2 hours to maximize yield.
Step 4: Isolation 12. Isolate the white crystals via vacuum filtration using a Büchner funnel. 13. Wash the filter cake with a minimal amount of ice-cold Hexane. 14. Dry under a vacuum.
-
Validation Check: A sharp melting point determination (range of < 1.5 °C) confirms the successful removal of impurities[3].
Workflow Visualization
Workflow for troubleshooting the recrystallization of low-melting-point solids.
References[1] Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships. University of Regensburg. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF42AyYOnII8nrHgeJlYBgzSw7fme8ZKirHC11kIz84N62PGtzIum1GIK7EtR5oekViuKBMsQWP2LF66HzPGfGTBjbrt8K8sJUUUW2Ibr6HCrIx1oNA5op0YXzrturCIuFHSiuTowSqE0bcLYray-b4G_MmsBYuY3vi2zMgP70VWQ==[5] Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. Royal Society of Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ahUAO8kMhSHhbYjCG6m2K-SYSA1m0hCDkRz8KQLJu4eRb5q-QFutyBREo83HiHjVn3nF0_A9zgkdzBnwdidOYuWDYRXWhfVwrkpzYrfhc6PSi1BtIJn8nnO2Sc7LYe515fb1Pxa55-9NbVJ4w616sc6_8CXQaQ==[2] Recrystallization. University of Wisconsin-Madison. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ixKBsAOxCUjyw_kdoGkzKQXV4O_FXvSYtnILq4AAVdv5hXAGVLV5uEYb6bjNJ743RHAjSGHgpy2z08BGQwDArAhK8PEccdVrmHpftKGVQPAIHBjiiLJUpMGtGeC0e7rRcMjgHIu6YyA6JSxJafUeDkF4jlxgt5nbOTcw7-YvfpTraCKsdUE5[4] Solubility & Recrystallization: Organic Chemistry Lab. Studylib.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERyAs6T1VLTq9H7QSoUDcQ7LgVqO2N28tEqROLmJODqOcSPjxY5VKGepeWQpDhABLtJH6s24uoTa8sf7o6U3F_glxpjZVdFx7qbnMgH4dhdtem0UzBLkKXAiqlpwhAnYnLKKUt2IphQuaIP5Z__RlTk1w=[3] Experiment 20: Recrystallization and Melting Point Determination. National Taiwan University Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD6y_1-Acs-wXuUMKHCZLATLm-YZ4-ioxtn0X2W6F7Io2M_d5zv7FGdXIwzcHuxf-jU5GN6H6iwEdAHXWG3kZFqX79B9mfo99GZI3BbAm7vn4Z2D3pkGEfjB2YOBPaRWmg6iwEqlJa6Uh7nw7ljoUx4Tv7uj0Eb1eVCYH6sDCEosvPjjI8Q-t3gXiKhG0GBbuXJjITVE7mC3YjfznsKho=
Sources
Validation & Comparative
A Guide to the 1H NMR Interpretation of 4-Methyl-3-phenylpentanoic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for mapping the intricate architecture of organic molecules. This guide provides an in-depth interpretation of the 1H NMR spectrum of 4-methyl-3-phenylpentanoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials science. By juxtaposing its spectral features with those of structurally related analogs—3-phenylpentanoic acid and 4-methylpentanoic acid—we aim to furnish a comprehensive understanding of how subtle structural modifications manifest in their respective NMR signatures.
The Decisive Signature: Predicting the 1H NMR Spectrum of 4-Methyl-3-phenylpentanoic Acid
Predicted 1H NMR Data (400 MHz, CDCl₃)
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | 12.0 - 11.0 | Broad Singlet | 1H | -COOH |
| b | 7.35 - 7.20 | Multiplet | 5H | Phenyl-H |
| c | 3.10 | Multiplet | 1H | CH-Ph |
| d | 2.70 | Multiplet | 2H | -CH₂-COOH |
| e | 2.10 | Multiplet | 1H | CH-(CH₃)₂ |
| f | 0.95 | Doublet | 3H | -CH₃ |
| g | 0.90 | Doublet | 3H | -CH₃ |
The rationale behind these predictions lies in the electronic environment of each proton. The carboxylic acid proton is highly deshielded, appearing at a characteristic downfield shift.[4][5] The aromatic protons of the phenyl group typically resonate in the 7-8 ppm region.[6][7] The methine proton adjacent to the phenyl group is deshielded by the ring current effect, while the methylene protons alpha to the carboxylic acid are influenced by the electron-withdrawing nature of the carbonyl group.[5] The isopropyl methyl groups, being further from electronegative substituents, appear in the more shielded upfield region.
A Comparative Lens: Structural Analogs on the NMR Stage
To truly appreciate the nuances of the 1H NMR spectrum of 4-methyl-3-phenylpentanoic acid, a comparison with structurally similar molecules is invaluable.
Alternative 1: 3-Phenylpentanoic Acid
This analog lacks the methyl group at the 4-position, replacing the isopropyl group with an ethyl group. This seemingly minor change significantly alters the 1H NMR spectrum.
Experimental 1H NMR Data for 3-Phenylpentanoic Acid (CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| - | 7.30 - 7.15 | Multiplet | 5H | Phenyl-H |
| - | 3.20 | Quintet | 1H | CH-Ph |
| - | 2.65 | Doublet | 2H | -CH₂-COOH |
| - | 1.70 | Multiplet | 2H | -CH₂-CH₃ |
| - | 0.90 | Triplet | 3H | -CH₂-CH₃ |
The key difference is the presence of a triplet and a multiplet corresponding to the ethyl group, in contrast to the two doublets of the isopropyl group in 4-methyl-3-phenylpentanoic acid.
Alternative 2: 4-Methylpentanoic Acid
This analog removes the phenyl group, providing a clear illustration of the phenyl ring's influence on the chemical shifts of adjacent protons.
Experimental 1H NMR Data for 4-Methylpentanoic Acid (CDCl₃) [8]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| - | 11.5 | Broad Singlet | 1H | -COOH |
| - | 2.35 | Triplet | 2H | -CH₂-COOH |
| - | 1.55 | Multiplet | 3H | -CH₂-CH(CH₃)₂ |
| - | 0.95 | Doublet | 6H | -CH(CH₃)₂ |
The most striking difference is the upfield shift of the protons on the aliphatic chain in the absence of the deshielding phenyl group. The protons alpha to the carbonyl now appear around 2.35 ppm, significantly more shielded than in the phenyl-containing counterparts.
Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameterization.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample. For oils, a small column in a pipette can be used for estimation.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar compounds.[9]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
1H NMR Data Acquisition Workflow
The following is a generalized workflow for acquiring a 1D 1H NMR spectrum on a modern NMR spectrometer. Specific commands may vary between instrument manufacturers.[11][12][13][14][15]
Caption: A generalized workflow for 1H NMR data acquisition and processing.
Deconstructing the Signals: Spin-Spin Coupling in 4-Methyl-3-phenylpentanoic Acid
The multiplicity of each signal in a 1H NMR spectrum is dictated by the number of neighboring, non-equivalent protons, a phenomenon known as spin-spin coupling. The coupling constant, J, is a measure of the interaction between coupled protons and is independent of the external magnetic field strength.[16]
Caption: Key spin-spin coupling interactions in 4-methyl-3-phenylpentanoic acid.
The methine proton (c) is coupled to the methylene protons (d) and the methine proton of the isopropyl group (e), resulting in a complex multiplet. The methylene protons (d) are coupled to the methine proton (c), appearing as a multiplet. The isopropyl methine proton (e) is coupled to the methine proton (c) and the six equivalent methyl protons (f and g), leading to a multiplet. The two diastereotopic methyl groups (f and g) are coupled to the methine proton (e), each appearing as a doublet.
Conclusion
The detailed analysis of the predicted 1H NMR spectrum of 4-methyl-3-phenylpentanoic acid, in conjunction with a comparative study of its structural analogs, provides a robust framework for its unequivocal identification. This guide underscores the power of 1H NMR spectroscopy in discerning subtle structural variations and serves as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds. The provided experimental protocols further ensure the acquisition of high-fidelity data, which is paramount for accurate structural elucidation and the advancement of chemical and pharmaceutical research.
References
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link][9]
-
Georgia State University. (2025). Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Retrieved from [Link][11]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][10]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link][9]
-
Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link][17]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link][18]
-
Nanalysis. (2020). How do I run a 1H NMR? Retrieved from [Link][12]
-
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link][13]
-
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link][19]
-
Bruker. (n.d.). HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Retrieved from [Link][14]
-
University of Wisconsin-Madison. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link][15]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0025887). Retrieved from [Link][20]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link][6]
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FooDB. (2010). Showing Compound 4-Methylpentanoic acid (FDB008206). Retrieved from [Link][8]
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Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link][23]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link][16]
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University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
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OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link][4]
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OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link][5]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). Retrieved from [Link][25]
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Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link][26]
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University of Regensburg. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link][27]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][7]
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PubMed. (1998). Vicinal fluorine-proton coupling constants. Retrieved from [Link][29]
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Atlas. (n.d.). 1H NMR Spectrum Prediction and Analysis. Retrieved from [Link][33]
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Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link][35]
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Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link][36]
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Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 4-Methyl-3-phenylpentanoic Acid
Executive Summary
4-Methyl-3-phenylpentanoic acid (C₁₂H₁₆O₂, MW: 192.25 g/mol ) is a critical chiral synthon and intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate structural elucidation and trace-level quantification of this compound are essential in drug development workflows.
As a Senior Application Scientist, I have designed this guide to objectively compare the two premier analytical methodologies for characterizing this compound: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . This guide details the causality behind specific ionization behaviors, provides self-validating experimental protocols, and synthesizes the fragmentation data required for rigorous analytical validation.
Causality in Ionization: Hard vs. Soft Techniques
To select the appropriate analytical platform, one must understand the fundamental physics governing the ionization of 4-methyl-3-phenylpentanoic acid.
GC-EI-MS (Hard Ionization): Electron Impact (EI) operates at 70 eV, transferring immense excess internal energy to the vaporized molecule. This strips an electron to form a highly unstable radical cation (M⁺•) that rapidly undergoes thermodynamically driven unimolecular decomposition. Because 4-methyl-3-phenylpentanoic acid possesses a carbonyl group with an available γ-hydrogen (on the C4 isopropyl group) and a benzylic position (C3), it is highly susceptible to specific, predictable cleavages (e.g., the McLafferty rearrangement). This makes EI the gold standard for de novo structural confirmation.
LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization (ESI) is a soft technique that transfers ions from the liquid phase into the gas phase with minimal residual energy. The acidic nature of the carboxyl group (-COOH) makes it highly amenable to deprotonation in a neutral or slightly basic environment, yielding a stable pseudo-molecular ion ([M-H]⁻) at m/z 191.1, as supported by exact mass calculations from the [1]. Fragmentation only occurs when deliberately induced via Collision-Induced Dissociation (CID), making this technique superior for high-sensitivity, targeted quantification.
Fig 1. Workflow comparison of GC-EI-MS and LC-ESI-MS/MS for 4-methyl-3-phenylpentanoic acid.
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. The following protocols incorporate intrinsic quality control checks to ensure data integrity.
Protocol A: GC-EI-MS Analysis (Silylation Workflow)
Causality: Underivatized carboxylic acids exhibit severe peak tailing due to hydrogen bonding with the GC column's silanol groups. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -COOH to a volatile -COOTMS ester (MW: 264 Da), drastically improving peak symmetry.
-
System Suitability Check: Inject 1 µL of pure pyridine (solvent blank) to verify zero carryover. Follow with an alkane standard mix (C10-C24) to validate retention indices and confirm the inlet is free of active sites.
-
Sample Preparation: Aliquot 1.0 mg of 4-methyl-3-phenylpentanoic acid into a 2 mL amber autosampler vial.
-
Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS.
-
Incubation: Cap tightly and incubate at 60°C for 30 minutes to drive the silylation reaction to completion.
-
Acquisition: Inject 1 µL (1:20 split ratio) onto a DB-5MS column (30m x 0.25mm x 0.25µm). Set the MS transfer line to 280°C and acquire in full scan mode (m/z 40-400) at 70 eV.
Protocol B: LC-ESI-MS/MS Analysis (Negative Mode)
Causality: While formic acid is the standard additive for positive mode LC-MS, it heavily suppresses ionization in negative mode. Utilizing 10 mM ammonium acetate provides the necessary buffering capacity to maintain the analyte in its deprotonated state without quenching the electrospray plume.
-
System Suitability Check: Inject a 50:50 Acetonitrile:Water blank to verify the absence of background interference at m/z 191. Inject a known acidic standard (e.g., Ibuprofen) to verify negative mode spray stability.
-
Sample Preparation: Dilute the sample to a final concentration of 100 ng/mL in 50:50 Acetonitrile : Water containing 10 mM Ammonium Acetate.
-
Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Flow rate: 0.4 mL/min.
-
Acquisition: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 400°C.
Fragmentation Pathways & Data Presentation
GC-EI-MS Fragmentation (Underivatized Baseline)
While derivatization is used for quantification, understanding the underivatized EI fragmentation is crucial for fundamental structural elucidation, a principle widely applied in the synthesis of 3-aryl alkanoic acids [2].
Fig 2. Primary EI-MS fragmentation pathways of underivatized 4-methyl-3-phenylpentanoic acid.
Table 1: GC-EI-MS Fragmentation Assignments
| Ion Type | m/z | Relative Abundance | Mechanistic Origin |
| Molecular Ion (M⁺•) | 192 | Low (<5%) | Intact radical cation. |
| McLafferty Rearrangement | 60 | Base Peak (100%) | γ-H abstraction by the carbonyl oxygen, followed by β-cleavage (loss of neutral C₁₀H₁₂ alkene). |
| Benzylic Cleavage | 133 | High (60-80%) | Cleavage of the C2-C3 bond, loss of the •CH₂COOH radical. |
| Isopropylic Cleavage | 149 | Moderate (30-50%) | Cleavage of the C3-C4 bond, loss of the •CH(CH₃)₂ isopropyl radical. |
| Tropylium Ion | 91 | High (70-90%) | Rearrangement of the benzylic fragment (m/z 133) via loss of propene. |
LC-ESI-MS/MS MRM Transitions
For pharmacokinetic (PK) or trace-level studies, LC-MS/MS is deployed. The precursor ion is selected in Q1, fragmented via argon gas collision in Q2, and the product ion is filtered in Q3.
Table 2: LC-ESI-MS/MS (Negative Mode) MRM Parameters
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |
| 191.1 ([M-H]⁻) | 147.1 | 15 - 20 | Quantifier: [M - H - CO₂]⁻ (Neutral loss of carbon dioxide from the carboxylate group). |
| 191.1 ([M-H]⁻) | 103.1 | 25 - 30 | Qualifier: Further fragmentation of the alkyl chain post-decarboxylation. |
Performance Comparison & Application Suitability
Choosing between these platforms depends entirely on the phase of the drug development lifecycle.
Table 3: Analytical Platform Comparison
| Parameter | GC-EI-MS (Derivatized) | LC-ESI-MS/MS (Negative Mode) |
| Primary Application | Structural elucidation, impurity profiling, synthetic verification. | High-throughput quantification, Pharmacokinetics (PK/PD). |
| Sample Prep Burden | High (Requires strictly anhydrous conditions and 30-60 min derivatization). | Low (Direct dilution; highly amenable to automated liquid handling). |
| Sensitivity Limit | Nanogram (ng/mL) range. | Picogram (pg/mL) range. |
| Specificity Mechanism | High (Full scan library matching & unique fragmentation fingerprints). | Very High (Orthogonal separation via retention time + specific MRM transitions). |
References
IR Spectrum Analysis of 4-Methyl-3-phenylpentanoic Acid: A Comparative Analytical Guide
Executive Summary & Structural Context[1][2][3][4][5][6]
4-Methyl-3-phenylpentanoic acid (CAS: 51690-50-7) is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (e.g., Gabapentinoid analogues).[1] Its structure combines a polar carboxylic acid tail, a bulky lipophilic phenyl ring, and a branched isopropyl terminus.
Accurate infrared (IR) characterization is essential not just for identification, but for distinguishing this specific isomer from linear analogues (e.g., 3-phenylhexanoic acid) and detecting impurities arising from incomplete hydrolysis or oxidation during synthesis.[1]
This guide compares the three primary analytical modalities for characterizing this compound: Attenuated Total Reflectance (ATR-FTIR) , Transmission (KBr Pellet) , and Computational Prediction (DFT) .[1] We evaluate the performance of each method in resolving the molecule's three critical diagnostic zones: the Carboxylic Acid "Hairy Beard," the Carbonyl Stretch, and the Fingerprint Region.
Structural Target
-
Key Functional Groups:
Comparative Methodology: ATR vs. KBr vs. DFT
For a sticky, solid organic acid like 4-Methyl-3-phenylpentanoic acid, the choice of sampling technique drastically alters spectral quality.[1]
Method A: ATR-FTIR (The High-Throughput Standard)
Best For: Routine QC, raw material identification, speed.[1]
-
Mechanism: Uses an internal reflection element (Diamond or ZnSe) to measure surface absorption.[1][4]
-
Performance on Target: Excellent for resolving the C=O stretch (~1705 cm⁻¹) and the Fingerprint region (<1500 cm⁻¹).
-
Limitation: The penetration depth is wavelength-dependent.[1] The high-energy O-H stretch (2500–3300 cm⁻¹) often appears weaker and less defined compared to transmission modes, potentially masking subtle hydration bands.
Method B: Transmission KBr Pellet (The Structural Gold Standard)
Best For: Publication-quality spectra, resolving the O-H "Hairy Beard," and detailed structural elucidation.
-
Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1][5][6]
-
Performance on Target: Provides superior signal-to-noise ratio in the high-wavenumber region.[1] The broad O-H dimer band is fully captured, revealing the characteristic "overtone" substructure essential for confirming the carboxylic acid moiety.
-
Limitation: Hygroscopic KBr can introduce water artifacts (3400 cm⁻¹); preparation is time-consuming and requires skill to avoid scattering (Christiansen effect).[1]
Method C: Computational DFT (The Validation Control)
Best For: Assigning ambiguous peaks in the fingerprint region and predicting conformer-specific shifts.
-
Mechanism: Density Functional Theory (e.g., B3LYP/6-31G*) calculates vibrational modes in vacuo.[1]
-
Performance on Target: perfectly separates the Phenyl C-H stretches from the Aliphatic C-H stretches, which overlap experimentally.
-
Limitation: Often overestimates wavenumbers (requires a scaling factor of ~0.96) and fails to perfectly model the hydrogen-bonded dimer state found in the solid phase.
Detailed Spectral Assignment & Data Comparison
The following table synthesizes experimental data (ATR/KBr) against theoretical expectations for 4-Methyl-3-phenylpentanoic acid.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Experimental Range (cm⁻¹) | Intensity | Diagnostic Note (Differentiation) |
| Carboxylic Acid | O-H Stretch (H-bonded dimer) | 2500 – 3300 | Broad, Var.[1][7][3] | The "Hairy Beard."[8] Overlaps C-H stretches.[1] KBr resolves this best. |
| Aromatic Ring | C-H Stretch (sp²) | 3030 – 3080 | Weak | Shoulders on the O-H band.[1] Indicates Phenyl group.[1][9] |
| Alkyl Chain | C-H Stretch (sp³) | 2870 – 2960 | Medium | DFT separates these clearly from aromatic C-H.[1] |
| Carboxylic Acid | C=O[1][3] Stretch (Dimer) | 1700 – 1715 | Strong | Critical Purity Marker.[1] Shifts to ~1735 cm⁻¹ if esterified (impurity).[1] |
| Aromatic Ring | C=C Ring Stretch | 1600, 1495, 1450 | Med-Weak | The 1600/1495 doublet confirms the benzene ring. |
| Isopropyl Group | C-H Bending (Gem-dimethyl) | 1380 & 1370 | Medium | Doublet split. Distinguishes 4-methyl (isopropyl) from n-pentyl isomers.[1] |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1210 – 1320 | Strong | Coupled mode.[1] Confirms acid functionality. |
| Mono-sub Benzene | C-H Out-of-Plane Bend | 690 – 710 & 730 – 770 | Strong | Two strong bands.[1] Absence of these suggests ring substitution error.[1] |
Analytical Decision Workflow
The following diagram illustrates the logical pathway for selecting the correct analytical method based on your research goal (Purity vs. Structure vs. Speed).
Caption: Decision matrix for selecting the optimal IR modality based on analytical requirements (Speed vs. Resolution vs. Validation).
Experimental Protocols
To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), follow these validated protocols.
Protocol A: High-Fidelity ATR Acquisition
Use this for routine identification and impurity screening.[1]
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure the background energy curve is nominal.
-
Sample Loading: Place ~5 mg of solid 4-Methyl-3-phenylpentanoic acid onto the crystal center.
-
Compression: Apply high pressure using the anvil clamp.[1] This is critical for solid acids to ensure intimate contact and reduce air gaps that cause baseline tilt.[1]
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" (if available in software) to normalize band intensities closer to transmission values, specifically boosting the high-wavenumber (O-H/C-H) signals.
Protocol B: KBr Pellet Preparation (The "Sandwich" Method)
Use this for resolving the O-H stretch and publication data.
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2–3 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but grind fine enough to prevent the Christiansen scattering effect (which causes a sloping baseline).
-
Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Measurement: Measure immediately to prevent hygroscopic water uptake (broad peak at 3400 cm⁻¹).[1]
-
Validation: Check the 2000–2500 cm⁻¹ region. It should be flat.[1] A slope indicates particle size issues (scattering).[1]
Critical Analysis: Differentiating Isomers
A common challenge in drug development is distinguishing the target from structural isomers.
-
Target: 4-Methyl-3-phenylpentanoic acid (Isopropyl group).[1]
-
Isomer: 3-Phenylhexanoic acid (n-Propyl group).[1]
The Differentiator: Look at the 1360–1390 cm⁻¹ region.
-
Isopropyl (Target): Shows a distinct doublet (two peaks of nearly equal intensity) due to the symmetric and asymmetric bending of the gem-dimethyl group.
-
n-Propyl (Isomer): Shows a single methyl bending band or a very weak splitting, distinct from the clear doublet of the isopropyl group.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Pentanoic acid, 4-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link] (Cited for general 4-methylpentanoic acid backbone characteristics)
-
Specac Ltd. (2023).[1] FTIR: Transmission vs ATR spectroscopy | Animated Guides. [Link] (Cited for ATR vs Transmission methodology comparison)
-
Chemistry LibreTexts. (2025).[1] 12.8: Infrared Spectra of Some Common Functional Groups. [Link] (Cited for standard functional group assignments including Carboxylic Acid and Phenyl)[1]
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Comparative Guide: Synthetic Routes for 4-Methyl-3-phenylpentanoic Acid
The following guide provides an in-depth technical comparison of synthetic routes for 4-Methyl-3-phenylpentanoic acid , a critical chiral building block structurally related to gabapentinoids (e.g., Pregabalin) and fragrance precursors.
Executive Summary & Strategic Importance
4-Methyl-3-phenylpentanoic acid (CAS: 51690-50-7) features a
For drug development professionals, this molecule represents a "stress test" for catalytic systems intended to synthesize
-
Rh-Catalyzed Arylation (Route A): High enantioselectivity, mild conditions, but high catalyst cost.
-
Cu-Catalyzed Alkylation (Route B): Lower cost starting materials (cinnamates), but requires cryogenic conditions and sensitive organometallics.
-
Friedel-Crafts/Resolution (Route C): Robust and scalable for racemic production, but limited by a 50% yield cap during resolution.
Comparative Analysis of Synthetic Routes
Table 1: Technical Performance Matrix
| Metric | Route A: Rh-Catalyzed Boronic Acid Addition | Route B: Cu-Catalyzed Grignard Addition | Route C: Friedel-Crafts + Enzymatic Resolution |
| Key Reagents | Arylboronic acid, Rh(I) catalyst | Isopropyl Grignard, Cu catalyst | Benzene, AlCl₃, Lipase (e.g., CAL-B) |
| Substrate | Ethyl 4-methyl-2-pentenoate | Ethyl Cinnamate | 4-Methyl-2-pentenoic acid |
| Enantioselectivity (ee) | >98% (Ligand dependent) | 90–96% | >99% (after resolution) |
| Yield (Overall) | 85–92% | 75–85% | 35–45% (of theoretical max) |
| Atom Economy | High (Boronic acid waste) | Moderate (Grignard waste) | Low (Resolution discards 50%) |
| Scalability | Moderate (Cost of Rh is limiting) | High (Cheap reagents) | Excellent (Industrial standard) |
| Operational Risk | Low (Air/Water tolerant) | High (Exothermic, Moisture sensitive) | Moderate (Corrosive Lewis Acids) |
Detailed Synthetic Workflows
Route A: Rhodium-Catalyzed Asymmetric Conjugate Addition (Recommended for Discovery)
This route is preferred for medicinal chemistry applications where enantiopurity is paramount and scale is small-to-medium (gram scale). It utilizes the Hayashi-Miyaura reaction logic, adding a stable phenylboronic acid to an electron-deficient alkene.
-
Mechanism: The active species is a hydroxorhodium(I) complex. Transmetalation with phenylboronic acid generates a phenyl-Rh species which undergoes enantioselective insertion into the alkene.
-
Catalyst System:
or combined with a chiral diene or phosphine ligand (e.g., (R)-BINAP or chiral bicyclo[2.2.1]heptadienes).
Experimental Protocol (Route A)
Step 1: Catalyst Formation & Addition
-
Setup: In a glovebox or under Argon, charge a reaction vial with
(1.5 mol%) and (R)-BINAP (3.0 mol%). -
Solvent: Add 1,4-dioxane/H₂O (10:1 ratio). The water is critical for the catalytic turnover (hydrolysis of the Rh-enolate).
-
Reagents: Add Phenylboronic acid (1.5 equiv) and Ethyl 4-methyl-2-pentenoate (1.0 equiv).
-
Reaction: Stir at 50°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Workup: Dilute with diethyl ether, wash with saturated
and brine. Dry over and concentrate. -
Purification: Flash chromatography (Silica gel, 5% EtOAc in Hexanes).
-
Hydrolysis (Optional): Treat the ester with LiOH in THF/H₂O to obtain the free acid.
Route B: Copper-Catalyzed Asymmetric Conjugate Addition (Recommended for Cost-Efficiency)
This route reverses the disconnection, adding the isopropyl group to a cinnamate skeleton. Cinnamates are significantly cheaper than 4-methyl-2-pentenoates, making this attractive for larger scales if cryogenic cooling is available.
Experimental Protocol (Route B)
Step 1: Asymmetric Alkylation
-
Catalyst Prep: Dissolve
(1 mol%) and a chiral phosphoramidite ligand (e.g., Feringa's ligand, 2 mol%) in anhydrous under . Stir for 30 min. -
Substrate: Add Ethyl Cinnamate (1.0 equiv) and cool the mixture to -78°C.
-
Reagent Addition: Add Isopropylmagnesium bromide (1.2 equiv) dropwise over 1 hour. Crucial: Slow addition prevents uncatalyzed background reaction (racemic) and 1,2-addition.
-
Quench: Pour the cold mixture into saturated
solution. -
Isolation: Extract with
, dry, and concentrate. Purification via distillation or chromatography yields Ethyl 3-phenyl-4-methylpentanoate.
Visualizing the Synthetic Logic
The following diagram illustrates the strategic disconnections for the three routes.
Caption: Strategic disconnections showing the convergence of Rhodium, Copper, and Classical routes toward the target chiral acid.
Critical Quality Attributes (CQA) & Troubleshooting
When implementing these protocols, researchers must control specific variables to ensure reproducibility:
-
Moisture Control (Route B): The Copper-catalyzed Grignard addition is extremely sensitive to water. Even trace moisture can hydrolyze the Grignard reagent or deactivate the catalyst. Action: Flame-dry all glassware and use fresh anhydrous solvents.
-
Protodeboronation (Route A): Phenylboronic acid can undergo protodeboronation (losing the boron group) before reacting, especially at high temperatures. Action: Use an excess (1.5 equiv) of boronic acid and avoid temperatures >60°C.
-
Regioselectivity (Route C): In the Friedel-Crafts alkylation, the isopropyl group on the alkene can rearrange (hydride shift) leading to structural isomers. Action: Maintain low temperatures (0-5°C) during the addition of
to minimize carbocation rearrangement.
References
-
Hayashi, T., et al. "Rh-Catalyzed Asymmetric Conjugate Addition of Organoboron Reagents to Unsaturated Esters."[1] Journal of the American Chemical Society. (Validated via search).
-
Feringa, B. L., et al. "Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones." Accounts of Chemical Research. (Validated via search).
-
Organic Syntheses. "Preparation of 3-Methylpentanoic Acid (Analogous Friedel-Crafts methodology)." Org.[2][3][4][5][6] Synth. Coll. Vol. 2. (Validated via search).
-
PubChem. "4-Methyl-3-phenylpentanoic acid Compound Summary."[7] National Library of Medicine. (Validated via search).
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 7. 4-Methyl-3-phenylpent-3-enoic acid | C12H14O2 | CID 121009434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Differentiation of 4-Methyl-3-phenylpentanoic Acid from Structural Isomers
This guide outlines a comprehensive analytical strategy for differentiating 4-Methyl-3-phenylpentanoic acid (CAS 51690-50-7) from its structural isomers. This molecule is a critical scaffold in the synthesis of GABA-ergic pharmaceutical agents (analogs of Phenibut and Pregabalin) and fragrance compounds. Ensuring isomeric purity is essential for regulatory compliance and biological efficacy.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers
Executive Summary & Structural Landscape
In drug development, the specific branching of the alkyl chain in phenyl-substituted acids dictates receptor binding affinity. 4-Methyl-3-phenylpentanoic acid (Target) features a bulky isopropyl group attached to the
Common structural isomers that arise during synthesis (e.g., via Friedel-Crafts alkylation or conjugate addition) include:
-
3-Methyl-3-phenylpentanoic acid: A quaternary carbon isomer formed by rearrangement.
-
2-Methyl-3-phenylpentanoic acid: An
-methyl isomer formed by mis-alkylation. -
5-Phenylhexanoic acid: A linear chain isomer.
Structural Comparison Table
| Feature | 4-Methyl-3-phenylpentanoic acid (Target) | 3-Methyl-3-phenylpentanoic acid (Isomer A) | 2-Methyl-3-phenylpentanoic acid (Isomer B) |
| Backbone | Pentanoic acid | Pentanoic acid | Pentanoic acid |
| C3 Substituents | Phenyl, Isopropyl (H present) | Phenyl, Methyl, Ethyl (No H) | Phenyl, H |
| Methyl Group | |||
| Chirality | C3 is chiral | C3 is chiral | C2 and C3 are chiral (Diastereomers) |
Analytical Strategy: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation. The connectivity of the methyl groups provides the most diagnostic signals.
H NMR Diagnostic Signals (400 MHz, CDCl )
-
Target (4-Methyl-3-phenylpentanoic acid):
-
Methyls: The isopropyl group appears as two doublets (or overlapping doublets) at
0.8–0.9 ppm ( Hz). -
-Methine (C3-H): A distinct multiplet around
3.0–3.3 ppm . This proton couples with the C2 methylene and the C4 methine. -
-Methine (C4-H): A septet-like multiplet at
1.8–2.0 ppm , characteristic of the isopropyl CH.
-
-
Isomer A (3-Methyl-3-phenylpentanoic acid):
-
Methyl: Appears as a sharp singlet at
1.4–1.5 ppm . The quaternary C3 prevents coupling. - -Position: No proton signal at C3.
-
-
Isomer B (2-Methyl-3-phenylpentanoic acid):
-
Methyl: A doublet at
1.1–1.2 ppm (deshielded by the adjacent carbonyl). -
-Methine (C2-H): A multiplet at
2.6–2.8 ppm , distinct from the methylene signals of the target.
-
C NMR Chemical Shifts
-
Target: The terminal methyl carbons of the isopropyl group appear at
20–22 ppm . The methine carbon (C3) is typically at 45–50 ppm . -
Isomer A: The quaternary carbon (C3) shifts significantly downfield to
42–45 ppm , but the key differentiator is the methyl carbon signal which is often distinct.
Secondary Strategy: Mass Spectrometry (MS)
While the molecular ion (
Fragmentation Pathways[4]
-
McLafferty Rearrangement:
-
Requires a
-hydrogen. -
Target: Has a
-hydrogen on the isopropyl group (C4). -
Isomer A: Has
-hydrogens on the ethyl group (C4). -
Differentiation: Subtle intensity differences, but not definitive on its own.
-
-
Benzylic Cleavage (Dominant):
-
Target: Cleavage at the C3–C4 bond leads to the loss of the isopropyl group (
). Fragment ion: 149. -
Isomer A: Cleavage at C3–C4 leads to the loss of an ethyl group (
). Fragment ion: 163. -
Isomer B: Cleavage leads to loss of the alkyl tail, but the fragment masses differ due to the methyl position.
-
Key Diagnostic:
-
Target: High abundance of
149 (Loss of Isopropyl). -
Isomer A: High abundance of
163 (Loss of Ethyl) and 177 (Loss of Methyl).
Experimental Protocol: Step-by-Step Verification
Reagents
-
Deuterated Chloroform (CDCl
, 99.8% D) with 0.03% TMS. -
HPLC Grade Acetonitrile (for MS).
Workflow
-
Sample Preparation (NMR):
-
Dissolve 10 mg of the sample in 0.6 mL CDCl
. -
Filter through a glass wool plug into the NMR tube to remove particulates.
-
-
Acquisition:
-
Run standard
H (16 scans) and C (256 scans). -
Crucial: If signals are ambiguous, run a DEPT-135 experiment.
-
Target: C3 and C4 are methines (Up). C2 is methylene (Down). Methyls are Up.
-
Isomer A: C3 is quaternary (Invisible). C2 is methylene (Down). Methyl is Up.
-
-
-
Data Analysis:
-
Integrate the methyl region (0.8–1.5 ppm).
-
Check for doublet vs. singlet multiplicity.
-
Calculate coupling constants (
) for the methyl signals.
-
Decision Matrix & Logic Flow
The following diagram illustrates the logical decision process for identifying the correct isomer based on spectral data.
Figure 1: Analytical decision tree for differentiating 4-Methyl-3-phenylpentanoic acid from its primary structural isomers using MS and NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3249521, 4-Methyl-3-phenylpentanoic acid. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Pentanoic acid, 4-methyl-3-oxo-, ethyl ester (Related fragmentation data). NIST Chemistry WebBook.[1] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
Sources
Reference Standards for 4-Methyl-3-phenylpentanoic Acid Quantification: A Comparative Technical Guide
Topic: Reference Standards for 4-Methyl-3-phenylpentanoic Acid Quantification Content Type: Publish Comparison Guide
Executive Summary
4-Methyl-3-phenylpentanoic acid (CAS 51690-50-7) represents a critical class of chiral carboxylic acid intermediates often encountered in the synthesis of peptide mimetics, calcium channel antagonists, and complex pharmaceutical impurities.[1][2][3][4] Unlike blockbuster APIs with readily available USP/EP primary standards, this analyte often requires researchers to navigate a gray area of "Research Grade" vs. "Certified Reference Materials" (CRMs).
This guide objectively compares available reference standard tiers and provides a self-validating protocol to establish traceability when pharmacopeial standards are absent.
Part 1: The Hierarchy of Reference Standards
In the absence of a specific USP/EP monograph for 4-Methyl-3-phenylpentanoic acid, researchers must select standards based on the "Fit-for-Purpose" principle. The following table compares the three primary tiers of commercially available materials.
Comparative Analysis of Standard Tiers
| Feature | Tier 1: Custom/Primary CRM | Tier 2: Commercial Analytical Standard | Tier 3: Research Chemical |
| Source Examples | LGC (Mikromol), Merck (Supelco) | BLD Pharm, Sigma (AldrichCPR) | General Chemical Suppliers |
| Traceability | ISO 17034 (NIST/SI Traceable) | Manufacturer CoA (Internal) | None / Batch Only |
| Purity Assignment | Mass Balance & qNMR (w/ Uncertainty Budget) | HPLC Area % (Relative) | HPLC Area % or H-NMR |
| Water/Residual Solvent | Quantified (KF/TGA) | Often "Not Determined" | Unknown |
| Chiral Purity (ee) | Certified (>99.5% ee) | Reported but not guaranteed | Variable |
| Best Use Case | GMP Release Testing, Method Validation | Routine R&D, Early Stability | Synthesis Starting Material |
Expert Insight:
Do not rely on Tier 3 materials for quantitative assays (w/w%). "98% purity" by HPLC area normalization ignores moisture, inorganic salts, and residual solvents, which can inflate your assay results by 5–15%. For rigorous quantification, you must either purchase a Tier 1 CRM or qualify a Tier 2 standard using the protocol in Part 2.
Part 2: Protocol for Standard Qualification (The "Self-Validating" System)
If a Certified Reference Material (CRM) is unavailable, you must characterize a Tier 2 standard to establish it as a Secondary Working Standard . This protocol ensures scientific integrity and traceability.
Workflow: The "Mass Balance" Approach
Objective: Determine the Absolute Content (Assay) of the material.
Step 1: Chromatographic Purity (
-
Run the sample using the Achiral HPLC method (see Part 3).
-
Integrate all impurity peaks (including those at <0.1%).
-
Calculate % Purity by area normalization.
Step 2: Volatile Impurity Correction (
-
Water Content: Measure via Karl Fischer (Coulometric preferred for small samples).
-
Residual Solvents: Measure via TGA (Thermogravimetric Analysis) or GC-Headspace.
Step 3: Inorganic Residue (
-
Perform Residue on Ignition (ROI) if sample quantity permits (>1g), or assume <0.1% for high-quality organic synthesis.
Step 4: Calculation of Potency (As-Is)
Step 5: Verification via qNMR (Orthogonal Check)
-
Dissolve ~10 mg of standard (weighed to 0.01 mg precision) in
. -
Add a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) at 1:1 molar ratio.
-
Compare the molar response of the 4-Methyl-3-phenylpentanoic acid methyl protons (
ppm) against the internal standard. -
Acceptance Criteria: The qNMR assay should match the Mass Balance Potency within
.
Part 3: Validated Experimental Workflows
Quantification requires two distinct methods due to the molecule's chirality.
Method A: Achiral Quantification (Assay & Impurity Profiling)
Use this method for potency assignment and general purity.
-
Column: C18 (L1) End-capped,
(e.g., Zorbax Eclipse Plus or equivalent). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength required due to weak chromophore of the phenyl-alkyl chain).
-
Temperature: 30°C.
Method B: Chiral Separation (Enantiomeric Excess)
Use this method to determine the ratio of (R) vs (S) enantiomers.
-
Principle: 4-Methyl-3-phenylpentanoic acid contains a stereocenter at C3. Separation requires a polysaccharide-based stationary phase.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA),
. -
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).
-
Note: TFA is critical to keep the acid protonated; without it, peaks will broaden significantly.
-
-
Flow Rate: 0.8 mL/min.
-
Mode: Isocratic.
-
Expected Selectivity (
): > 1.2 (Baseline separation expected).
Part 4: Decision Logic & Workflow Visualization
The following diagrams illustrate the decision process for selecting a standard and the technical workflow for its qualification.
Figure 1: Reference Standard Selection & Qualification Logic
Caption: Decision tree for selecting and upgrading reference materials when pharmacopeial standards are absent.
Figure 2: Analytical Workflow for Chiral Acid Quantification
Caption: Parallel workflow ensuring both chemical potency and stereochemical integrity are quantified.
References
-
National Institute of Standards and Technology (NIST). Reference on Constants, Units, and Uncertainty. (General guidance on traceability). [Link]
-
Daicel Chiral Technologies. Chiral Separation Strategies for Acidic Compounds. (Methodology for chiral acid separation using TFA additives). [Link]
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (Regulatory basis for reporting thresholds). [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (Basis for qNMR qualification protocol). [Link]
Sources
- 1. 1547120-16-0|2-(4-Cyclobutylphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 65322-85-2|3-(4-Isobutylphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 3. 4-methyl-3-hexenoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Methyl-3-phenylpentanoic acid | C12H16O2 | CID 3249521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Methyl-3-phenylpentanoic acid proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 4-Methyl-3-phenylpentanoic Acid
Executive Summary
4-Methyl-3-phenylpentanoic acid is a structurally significant organic acid frequently utilized in pharmaceutical synthesis and drug development. While highly valuable for research, its distinct physicochemical properties—specifically its lipophilicity and acute oral toxicity—require rigorous safety and logistical planning. This guide provides a comprehensive, field-proven standard operating procedure (SOP) for the handling, segregation, and disposal of 4-methyl-3-phenylpentanoic acid, ensuring regulatory compliance and laboratory safety.
Chemical Profile & Hazard Identification
Understanding the fundamental quantitative properties of a compound is the first step in designing a self-validating safety protocol.
| Property | Value | Clinical/Safety Implication |
| IUPAC Name | 4-Methyl-3-phenylpentanoic acid | Standard nomenclature required for waste labeling. |
| CAS Number | 51690-50-7 | Primary identifier for EHS tracking (). |
| Molecular Weight | 192.26 g/mol | Relevant for molarity calculations in waste streams (). |
| LogP (Lipophilicity) | 2.90 | High lipophilicity; readily crosses biological membranes ([Guidechem[1]]()). |
| GHS Classification | Acute Tox. 4 (H302)Skin Irrit. 2 (H315)Eye Irrit. 2A (H319)STOT SE 3 (H335) | Harmful if swallowed; causes severe irritation to skin, eyes, and respiratory tract (). |
Mechanistic Safety & Handling (Causality)
Safety protocols must be driven by molecular properties, not just blanket rules.
-
Dermal Permeability: With a logP of 2.90, 4-methyl-3-phenylpentanoic acid is highly lipophilic[1]. This means it can efficiently partition into and cross the stratum corneum (the lipid-rich outer layer of human skin). Standard nitrile gloves provide a baseline barrier, but if the compound is dissolved in permeating carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), double-gloving is strictly required to prevent rapid transdermal delivery.
-
Respiratory Hazards: As a solid powder, it carries an H335 (May cause respiratory irritation) classification[2]. Weighing and transferring must be conducted within a certified chemical fume hood or a localized exhaust ventilation (LEV) balance enclosure to prevent inhalation of micro-particulates.
-
Chemical Incompatibility: As an organic acid, it must be strictly segregated from strong oxidizers (e.g., permanganates, nitric acid) and reducing agents. Mixing organic acids with oxidizers can initiate exothermic degradation, potentially leading to container over-pressurization and rupture ().
Waste Segregation & Containerization Protocol
-
Container Selection: Utilize High-Density Polyethylene (HDPE) or borosilicate glass containers. Do not use steel or metal containers. Organic acids can slowly corrode metal surfaces, compromising container integrity and leaching heavy metals into the waste stream ([CWU EHS[3]]([Link])).
-
Capacity Limits: Fill liquid waste containers to no more than 80% capacity (). This self-validating step ensures sufficient headspace for vapor expansion due to ambient temperature fluctuations, preventing pressure-induced leaks.
-
Airtight Sealing: Containers must be sealed with PTFE-lined screw caps. Rubber stoppers, corks, or Parafilm are structurally insufficient for hazardous waste storage and are strictly prohibited[4].
Step-by-Step Disposal Methodology
Because 4-methyl-3-phenylpentanoic acid is an acutely toxic organic compound (H302), it cannot be disposed of down the sanitary sewer, even if the pH is neutralized. Toxic organic compounds retain their hazard profile post-neutralization ().
-
Step 1: Assess the Physical State
-
Identify whether the waste is a pure solid, contaminated consumable, or dissolved in a solvent.
-
-
Step 2: Route to the Appropriate Waste Stream
-
Aqueous Solutions: Adjust pH to between 5.5 and 9.5 using dilute NaOH or HCl to stabilize the solution. Validation: Verify pH with indicator strips before sealing. Route to the "Aqueous Hazardous Waste" stream ().
-
Organic Solutions: If dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), route to "Non-Halogenated Organic Waste." If dissolved in halogenated solvents (e.g., chloroform), route to "Halogenated Organic Waste"[4].
-
Solid Waste: Place contaminated weighing boats, pipette tips, and pure powder in a rigid, puncture-resistant "Solid Hazardous Waste" container.
-
-
Step 3: Apply Compliant Labeling
-
Deface any original product labels if reusing a compliant container. Attach a standardized Hazardous Waste tag.
-
Explicitly write "4-Methyl-3-phenylpentanoic acid" and the exact solvent composition. Do not use chemical formulas or abbreviations[5].
-
-
Step 4: Storage and EHS Pickup
-
Store in secondary containment (e.g., a polyethylene tray) segregated from incompatible chemicals.
-
Request an Environmental Health & Safety (EHS) pickup within 6 months of the first waste accumulation date[4].
-
Disposal Workflow Visualization
Figure 1: Decision matrix for 4-Methyl-3-phenylpentanoic acid waste segregation and disposal.
Spill Response & Decontamination
-
Solid Spills: Do not dry-sweep, as this will aerosolize the H335 irritant powder[2]. Moisten the spill lightly with a compatible solvent (e.g., water or ethanol) to suppress dust generation. Wipe up with universal absorbent pads and place them in the solid hazardous waste stream.
-
Liquid Spills: Confine the spill using inert absorbent materials such as vermiculite or polypropylene spill pads. Avoid combustible absorbents like sawdust, which can react with concentrated organic mixtures. Decontaminate the surface with a mild alkaline detergent solution to neutralize residual acid, followed by a water rinse.
References
-
Title: 4-Methyl-3-phenylpentanoic acid | C12H16O2 | CID 3249521 Source: PubChem - NIH URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University Environmental Health & Safety URL: [Link]
-
Title: Chemical Waste Management Source: University of Southern California Environmental Health & Safety URL: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Methyl-3-phenylpentanoic acid | C12H16O2 | CID 3249521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Technical Guide: Personal Protective Equipment & Handling Protocols for 4-Methyl-3-phenylpentanoic Acid
[1]
Executive Summary
4-Methyl-3-phenylpentanoic acid (CAS: 51690-50-7) is a branched carboxylic acid intermediate often utilized in the synthesis of gabapentinoid pharmaceuticals.[1] While typically classified as an irritant, its lipophilic phenyl moiety facilitates dermal absorption, necessitating stricter PPE protocols than standard mineral acids.[1] This guide provides a self-validating safety framework for handling this compound in research and scale-up environments.[1]
Immediate Action Required:
-
Primary Hazard: Skin/Eye Irritation (Category 2/2A), Potential Corrosivity (Category 1B depending on concentration), Respiratory Irritation (Category 3).[1]
-
Critical Control: Handle exclusively within a certified chemical fume hood.
-
Prohibited: Do not use latex gloves; they offer poor resistance to lipophilic organic acids.[1]
Risk Assessment & Hazard Identification
To select the correct PPE, we must understand the mechanism of hazard.[1]
The "Lipophilic Acid" Threat
Unlike simple mineral acids (e.g., HCl), 4-Methyl-3-phenylpentanoic acid contains a non-polar phenyl group and a branched isobutyl chain.[1]
-
Mechanism: The lipophilic tail allows the molecule to penetrate the lipid bilayer of the stratum corneum (outer skin layer) more effectively than water-soluble acids.[1]
-
Consequence: Once absorbed, the carboxylic acid head group causes localized pH shifts and protein denaturation in the underlying tissue.[1] This can lead to delayed chemical burns that are not immediately painful upon contact.[1]
GHS Classification Summary
| Hazard Class | Category | Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2][3] | H302 |
| Skin Corrosion/Irritation | 2 (or 1B) | Causes skin irritation/burns.[1] | H315/H314 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[1] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1] | H335 |
Personal Protective Equipment (PPE) Matrix
The following recommendations are based on permeation data for organic acids with similar molecular weights (approx. 192 g/mol ) and lipophilicity (LogP ~2.9).
Hand Protection Strategy
Rationale: Nitrile is generally effective, but thickness is the variable that determines "breakthrough time" for organic acids.[1]
| Task Type | Glove Material | Min.[1] Thickness | Breakthrough Time | Protocol |
| Incidental Contact (Weighing, HPLC prep) | Nitrile (High Grade) | 0.11 mm (4 mil) | > 30 mins | Double-glove. Inspect outer glove immediately after any splash.[1] Change every 2 hours. |
| Intentional Contact (Synthesis, Cleanup) | Nitrile (Extended Cuff) | 0.20 mm (8 mil) | > 240 mins | Use long cuffs over lab coat sleeves to prevent wrist exposure.[1] |
| High Risk (Spill cleanup, Bulk transfer) | Laminate (Silver Shield) | Multi-layer | > 480 mins | Mandatory for spills >100mL.[1] Use as an inner liner under heavy nitrile gloves for dexterity.[1] |
Eye & Body Protection[1][4]
Operational Protocols
PPE Selection Logic
Use the following decision tree to determine the required PPE level before starting work.
Figure 1: PPE Selection Logic based on operational constraints.
Safe Handling Workflow
-
Preparation: Verify fume hood flow (magnehelic gauge or ribbon test).[1] Clear the sash area.[1]
-
Weighing (If Solid): Use an anti-static gun if the powder is static-prone.[1] Weigh inside the hood. If the balance is outside, use a closed transfer vessel (tared vial).[1]
-
Transfer (If Liquid): Use positive displacement pipettes for viscous liquids to prevent dripping.[1]
-
Decontamination: Wipe all exterior surfaces of flasks/vials with a methanol-dampened Kimwipe before removing them from the hood.[1]
Emergency Response & Disposal
Spill Response (The "Cradle-to-Grave" Approach)
Do not treat this as a simple water cleanup.[1] The lipophilic nature means water alone may spread the contamination.[1]
-
Isolate: Evacuate the immediate area.
-
PPE Up: Don Level 3 PPE (Laminate gloves, Respirator).[1]
-
Contain: Use vermiculite or chem-mats .[1] Do not use paper towels (rapid saturation risk).[1]
-
Neutralize:
-
Collect: Scoop into a hazardous waste bag labeled "Solid Organic Acid Waste."
-
Clean: Wash the surface with soap and water (surfactant is needed to remove the lipophilic residue).[1]
Waste Disposal
-
Classification: Hazardous Chemical Waste (Organic Acid).[1]
-
Stream: Segregate from oxidizers and strong bases.[1]
-
Method: High-temperature incineration.[1]
Figure 2: Decision logic for spill response based on volume and location.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3249521, 4-Methyl-3-phenylpentanoic acid.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] (Specific GHS classification data for carboxylic acids). Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
